(2,6-Bis(trifluoromethyl)phenyl)hydrazine
Description
BenchChem offers high-quality (2,6-Bis(trifluoromethyl)phenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Bis(trifluoromethyl)phenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H6F6N2 |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)4-2-1-3-5(6(4)16-15)8(12,13)14/h1-3,16H,15H2 |
InChI Key |
VGLBZTRBYKRIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)NN)C(F)(F)F |
Origin of Product |
United States |
Synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine: A Comprehensive Technical Guide
Executive Summary
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a sterically hindered, profoundly electron-deficient aryl hydrazine. It serves as a critical nucleophilic building block in the synthesis of complex heterocycles, including pyrazoles and indoles, which are highly sought after in pharmaceutical and agrochemical discovery. The presence of two ortho-trifluoromethyl (
This technical whitepaper details the causal mechanistic logic and self-validating experimental workflows for the two primary synthetic routes: Diazotization-Reduction and Nucleophilic Aromatic Substitution (
Mechanistic Pathways & Causal Logic
As an application scientist designing scalable syntheses, reagent selection cannot be arbitrary; it must directly address the electronic and steric realities of the substrate.
Pathway A: Diazotization and Reduction
The classical approach to synthesizing aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction. However, 2,6-bis(trifluoromethyl)aniline presents a unique kinetic challenge. The dual
-
Causality in Acid Selection: Because the amine is poorly nucleophilic, weak aqueous acids are insufficient for complete protonation or effective generation of the nitrosyl cation (
). Concentrated hydrochloric acid (HCl) is mandatory to drive the formation of the active nitrosating agent and to solubilize the starting material as an anilinium salt. -
Causality in Reductant Selection: Once the diazonium salt is formed, it is highly electrophilic. Using mild reductants (like sodium sulfite) can lead to incomplete reduction or competitive azo-coupling. Stannous chloride (
) in acidic media is the preferred reductant because it provides a rapid, direct two-electron transfer mechanism, immediately trapping the diazonium species and reducing it to the hydrazine hydrochloride without side reactions [1].
Pathway B: Nucleophilic Aromatic Substitution ( )
An alternative, highly efficient route leverages the same electron-withdrawing
-
Causality in Substrate Design: In 2-fluoro-1,3-bis(trifluoromethyl)benzene, the fluorine atom is flanked by two
groups. Fluorine is the optimal leaving group for because its extreme electronegativity creates a strong carbon-fluorine dipole, accelerating the rate-determining step: the attack of the nucleophile to form the stabilized Meisenheimer intermediate [2]. -
Causality in Reagent Stoichiometry: Hydrazine hydrate acts as an
-effect nucleophile. A stoichiometric excess (>3.0 eq) is strictly required. This excess serves a dual purpose: it acts as an acid scavenger for the generated HF, and it kinetically outcompetes the newly formed aryl hydrazine, preventing a second reaction that would yield the undesired 1,2-diarylhydrazine byproduct [3].
Visualizing the Synthetic Logic
The following diagram maps the dual synthetic workflows, highlighting the convergence of both pathways into the stable hydrochloride salt, which can subsequently be neutralized to the free base.
Fig 1: Synthetic pathways for (2,6-Bis(trifluoromethyl)phenyl)hydrazine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the chemist to verify the success of each mechanistic step before proceeding.
Protocol A: Diazotization-Reduction Workflow
-
Step 1: Amine Solubilization. Suspend 1.0 eq (10 mmol) of 2,6-bis(trifluoromethyl)aniline in concentrated HCl (15 mL). Stir vigorously. Causality: The extreme electron deficiency requires a massive excess of protons to form the soluble anilinium salt.
-
Step 2: Diazotization. Cool the suspension to 0–5 °C using an ice-salt bath. Add an aqueous solution of
(1.05 eq in 5 mL ) dropwise over 20 minutes, maintaining the internal temperature below 5 °C. -
Step 3: Self-Validation (IPC 1). After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper.
-
Validation Check: An immediate blue-black color confirms the presence of excess nitrous acid (
), proving that the aniline has been completely consumed. Quench the excess by adding small portions of solid sulfamic acid until the starch-iodide test returns negative.
-
-
Step 4: Reduction. In a separate flask, dissolve 2.5 eq of
in concentrated HCl (10 mL) and cool to 0 °C. Dropwise add the cold diazonium solution to the stannous chloride solution. -
Step 5: Isolation & Self-Validation (IPC 2). Stir the mixture for 2 hours while allowing it to warm to room temperature.
-
Validation Check: The target product, (2,6-bis(trifluoromethyl)phenyl)hydrazine hydrochloride, will spontaneously precipitate as a dense white solid from the highly acidic medium due to the common-ion effect. If the solution remains clear, the reduction has failed or the acid concentration is too low.
-
-
Step 6: Filtration. Filter the precipitate, wash with ice-cold concentrated HCl, and dry under high vacuum.
Protocol B: Nucleophilic Aromatic Substitution ( ) Workflow
-
Step 1: Initiation. In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq (10 mmol) of 2-fluoro-1,3-bis(trifluoromethyl)benzene in absolute ethanol (20 mL).
-
Step 2: Nucleophile Addition. Slowly add 3.5 eq of hydrazine hydrate (64% hydrazine). Warning: Hydrazine is highly toxic; perform strictly in a fume hood.
-
Step 3: Thermal Activation. Heat the mixture to a gentle reflux (78 °C) for 4–6 hours.
-
Step 4: Self-Validation (IPC). Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate).
-
Validation Check: The reaction is complete when the high-
starting material spot completely disappears, replaced by a highly polar, UV-active baseline spot corresponding to the hydrazine product.
-
-
Step 5: Workup. Cool the mixture to room temperature and concentrate under reduced pressure. Extract the residue with ethyl acetate (30 mL), wash with brine to remove excess hydrazine, and dry the organic layer over anhydrous
. -
Step 6: Salification (Self-Purification). Bubble dry HCl gas into the ethyl acetate solution (or add 4M HCl in dioxane).
-
Validation Check: A white precipitate of the hydrochloride salt will immediately form, confirming the presence of the basic hydrazine moiety. Filter and dry under vacuum.
-
Quantitative Data & Method Comparison
The choice between Pathway A and Pathway B depends heavily on precursor availability, scale, and specific safety constraints within the laboratory.
| Parameter | Pathway A: Diazotization-Reduction | Pathway B: |
| Primary Starting Material | 2,6-Bis(trifluoromethyl)aniline | 2-Fluoro-1,3-bis(trifluoromethyl)benzene |
| Typical Yield | 70–85% | 80–95% |
| Reaction Time | 3–4 hours (Batch) / <20 mins (Flow) | 4–6 hours (Reflux) |
| Reagent Cost | Low ( | Moderate (Hydrazine Hydrate) |
| Scalability | High (Excellent for Continuous Flow) | High (Standard Batch Reactors) |
| Safety Profile | Requires handling of diazonium intermediates | Requires handling of toxic hydrazine hydrate |
| Purification Need | Direct precipitation as HCl salt | Direct precipitation as HCl salt |
References
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.Google Patents (US20190152896A1).
-
BLDpharm Weekly Inventory of April Building Blocks-4 (2-Fluoro-1,3-bis(trifluoromethyl)benzene). Shigematsu-Bio. Available at:[Link]
-
Facile and Convenient Synthesis of Aryl Hydrazines via Copper-Catalyzed C-N Cross-Coupling of Aryl Halides and Hydrazine Hydrate. ResearchGate (ChemInform Abstract). Available at:[Link]
Sources
An In-depth Technical Guide to (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Introduction
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a highly fluorinated aromatic hydrazine that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its structure is characterized by a phenylhydrazine core flanked by two sterically demanding and powerfully electron-withdrawing trifluoromethyl (CF₃) groups at the ortho positions. This unique substitution pattern imparts distinct chemical properties that researchers and drug development professionals can leverage to create novel molecular architectures with enhanced biological activity, metabolic stability, and pharmacokinetic profiles. The presence of six fluorine atoms significantly modulates the compound's electronics, lipophilicity, and reactivity, making it a valuable, albeit challenging, synthon. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in a research setting.
Core Physicochemical and Spectroscopic Properties
The strategic placement of two trifluoromethyl groups on the phenyl ring dramatically influences the molecule's physical and chemical nature. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1334128-72-1 | [1] |
| Molecular Formula | C₈H₆F₆N₂ | [1] |
| Molecular Weight | 244.14 g/mol | [1] |
| Appearance | Expected to be a crystalline solid or oil, potentially white to pale yellow. | [2] |
| Calculated LogP | 2.9 | [1] |
| Storage Conditions | Store under an inert atmosphere, in a cool, dry, dark, and well-ventilated place.[3] Phenylhydrazines are often sensitive to air and light. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of (2,6-Bis(trifluoromethyl)phenyl)hydrazine and its derivatives. Below is a predicted profile based on its structure and data from analogous compounds.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The three aromatic protons on the phenyl ring would appear as a multiplet system. The chemical shifts of the N-H protons of the hydrazine moiety can vary depending on the solvent and concentration and may appear as broad signals.[4]
-
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons. The carbons bearing the trifluoromethyl groups (C2 and C6) would exhibit a lower chemical shift and coupling with the fluorine atoms. The trifluoromethyl carbons themselves will appear as quartets due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp singlet is expected for the six equivalent fluorine atoms of the two CF₃ groups, simplifying structural confirmation. For comparison, the ¹⁹F NMR of a related compound, 1-ethynyl-4-(trifluoromethyl)benzene, shows a signal at -62.8 ppm.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong, characteristic C-F stretching bands (typically in the 1100-1350 cm⁻¹ region).[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z = 244.04.[6] High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns would likely involve the loss of the hydrazine group or trifluoromethyl radicals.
Synthesis and Reactivity
The synthesis and subsequent reactions of (2,6-bis(trifluoromethyl)phenyl)hydrazine are governed by the significant electronic and steric influences of the ortho-CF₃ groups.
Synthesis Workflow
The most common and reliable method for synthesizing substituted phenylhydrazines is through the diazotization of an aniline precursor followed by reduction.[7][8] For the target molecule, the synthesis commences with 2,6-bis(trifluoromethyl)aniline.
Caption: General synthesis pathway for (2,6-bis(trifluoromethyl)phenyl)hydrazine.
Experimental Protocol: Synthesis via Diazotization-Reduction
Disclaimer: This protocol is a representative procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Diazotization:
-
Suspend 2,6-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[9]
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[8]
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) (2.5 eq) in concentrated HCl, and cool it to 0 °C.[7]
-
Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
-
Work-up and Isolation:
-
Basify the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline, which precipitates the free hydrazine base.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (2,6-bis(trifluoromethyl)phenyl)hydrazine by column chromatography or recrystallization.
-
Reactivity Profile
The reactivity of (2,6-bis(trifluoromethyl)phenyl)hydrazine is a delicate balance of electronic deactivation and steric hindrance.
-
Electronic Effects: The two CF₃ groups are potent electron-withdrawing groups. They significantly reduce the electron density on the phenyl ring and, by extension, decrease the nucleophilicity of the hydrazine nitrogen atoms. This makes the hydrazine less reactive in typical nucleophilic reactions compared to unsubstituted phenylhydrazine.
-
Steric Hindrance: The bulky CF₃ groups at both ortho positions create substantial steric congestion around the hydrazine moiety. This can hinder its approach to electrophilic centers, particularly in reactions requiring a specific transition state geometry.
-
Fischer Indole Synthesis: This is a cornerstone reaction for phenylhydrazines, used to synthesize indole scaffolds.[10][11] While (2,6-bis(trifluoromethyl)phenyl)hydrazine can participate, the reaction conditions may require more forcing (higher temperatures, stronger acids) to overcome the electronic deactivation and steric bulk.[12][13] The choice of ketone or aldehyde partner is also critical, as highly hindered carbonyl compounds may fail to react.
Caption: Key steps of the Fischer Indole Synthesis.
Applications in Drug Development and Research
The unique properties conferred by the 2,6-bis(trifluoromethyl)phenyl motif make this hydrazine an attractive building block for pharmaceutical and agrochemical research.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[14]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. The two CF₃ groups significantly enhance the lipophilicity of (2,6-bis(trifluoromethyl)phenyl)hydrazine, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in protein targets.[14]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ groups lowers the pKa of the hydrazine moiety, making it less basic. This can be crucial for optimizing the ionization state of a drug molecule at physiological pH, affecting its solubility, receptor binding, and off-target effects.
-
Conformational Control: The steric bulk of the ortho-CF₃ groups can lock the conformation of molecules derived from this hydrazine, restricting rotation around the C-N bond. This conformational constraint can lead to higher binding affinity and selectivity for a specific biological target.
Safety and Handling
Phenylhydrazine and its derivatives are known to be toxic and should be handled with extreme care.[15][16]
-
Health Hazards: (2,6-Bis(trifluoromethyl)phenyl)hydrazine is expected to be toxic if swallowed, inhaled, or absorbed through the skin. It is likely to be a skin, eye, and respiratory tract irritant.[2][17] Phenylhydrazines as a class are known to cause hemolysis (damage to red blood cells).
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16][17]
-
Handling: Avoid creating dust or aerosols. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and light.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a specialized chemical reagent whose value lies in the profound electronic and steric effects of its two ortho-trifluoromethyl substituents. While its reduced nucleophilicity and steric hindrance present synthetic challenges, these same properties offer significant advantages in the design of advanced materials and therapeutic agents. For researchers in drug discovery, this compound provides a powerful tool to enhance metabolic stability, modulate lipophilicity, and enforce specific molecular conformations. A thorough understanding of its chemical properties, coupled with rigorous safety protocols, is paramount to successfully harnessing its potential in the laboratory.
References
-
Mol-Instincts Chemical Database. (n.d.). (2,6-bis(trifluoromethyl)phenyl)hydrazine. Retrieved from [Link]
-
Hughes, D. L. (2015). Why Do Some Fischer Indolizations Fail? ACS Catalysis, 5(9), 5384-5393. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2495-2503. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). [3,5-Bis(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
BDMAEE. (2024, January 12). phenylhydrazine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. Retrieved from [Link]
-
Loba Chemie. (2019, February 21). Safety Data Sheet: Phenyl Hydrazine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hydrazine, phenyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts.
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. 100, 248-270. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. Catalysts, 11(11), 1374. Retrieved from [Link]
- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
-
ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d6. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. 10, 1098-1104. Retrieved from [Link]
-
Preprints.org. (2025, January 9). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(1-HYDROXY-1-TRIFLUOROMETHYL-2,2,2-TRIFLUOROETHYL)PHENYLHYDRAZINE - Optional[¹⁹F NMR]. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(trifluoromethyl)phenylhydrazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine, 2ac - Optional[Vapor Phase IR]. Retrieved from [Link]
Sources
- 1. (2,6-bis(trifluoromethyl)phenyl)hydrazine - CAS号 1334128-72-1 - 摩熵化学 [molaid.com]
- 2. 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 [sigmaaldrich.com]
- 3. 1,2-Bis(3-(trifluoromethyl)phenyl)hydrazine | 351-19-9 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 8. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 9. 2,6-Bis(trifluoromethyl)aniline | CAS 313-13-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CAS 365-34-4: [2-(Trifluoromethyl)phenyl]hydrazine [cymitquimica.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. nj.gov [nj.gov]
- 17. fishersci.dk [fishersci.dk]
Technical Guide: Spectroscopic Data & Synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
This guide details the spectroscopic data, synthesis, and applications of (2,6-Bis(trifluoromethyl)phenyl)hydrazine , a critical fluorinated building block in medicinal chemistry.
Executive Summary
(2,6-Bis(trifluoromethyl)phenyl)hydrazine (CAS: 1334128-72-1) is a sterically congested, electron-deficient hydrazine derivative. It serves as a high-value intermediate in the synthesis of pyrazoles (e.g., Fipronil analogs) and indoles used in agrochemicals and pharmaceuticals. Its unique 2,6-substitution pattern imparts significant metabolic stability and lipophilicity to downstream scaffolds but also presents specific challenges in spectroscopic characterization due to steric shielding and C-F coupling.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | [2,6-Bis(trifluoromethyl)phenyl]hydrazine |
| CAS Number | 1334128-72-1 |
| Molecular Formula | C |
| Molecular Weight | 244.14 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 58–62 °C (Free base); 223 °C (HCl salt, dec.) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water (Free base) |
Spectroscopic Analysis
Note: Due to the high symmetry of the 2,6-substitution pattern, the NMR spectra are distinctively simple compared to 2,4- or 3,5-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, DMSO-
)
The proton spectrum is characterized by a "AB
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 8.50 – 9.20 | Broad Singlet | 1H | -NH- | Highly solvent/concentration dependent.[1] Disappears with D |
| 7.80 – 7.95 | Doublet ( | 2H | Ar-H (3,5) | Coupled to H-4. |
| 7.20 – 7.40 | Triplet ( | 1H | Ar-H (4) | Coupled to H-3,5. |
| 4.00 – 5.50 | Broad Singlet | 2H | -NH | Often broadened by quadrupole relaxation or exchange. |
Expert Insight: The steric bulk of the two -CF
F NMR (376 MHz, DMSO-
)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| -60.5 to -62.0 | Singlet | 6F | -CF |
C NMR (100 MHz, DMSO-
)
| Chemical Shift ( | Splitting Pattern | Assignment |
| 145.0 – 148.0 | Singlet (or weak multiplet) | C-1 (Ipso) |
| 129.5 | Quartet ( | C-2,6 |
| 128.0 | Singlet | C-4 |
| 124.5 | Quartet ( | -CF |
| 122.0 | Multiplet | C-3,5 |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)
-
Molecular Ion [M+H]
: 245.15 -
Fragmentation Pattern:
-
245
228 (Loss of NH ) – Characteristic of hydrazines. -
228
208 (Loss of HF) – Common in ortho-fluorinated aromatics.
-
245
Infrared Spectroscopy (FT-IR)
-
3350 – 3450 cm
: N-H stretching (Primary amine, doublet). -
3200 – 3300 cm
: N-H stretching (Secondary amine). -
1100 – 1350 cm
: C-F stretching (Very strong, broad bands). -
1580 – 1610 cm
: C=C Aromatic ring stretch.
Experimental Protocols
Synthesis Workflow (Diazotization-Reduction)
The most reliable route involves the diazotization of 2,6-bis(trifluoromethyl)aniline followed by reduction with Stannous Chloride (SnCl
Caption: Synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine via SnCl2 reduction.
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve 10 mmol of 2,6-bis(trifluoromethyl)aniline in 20 mL of concentrated HCl.
-
Cool the suspension to -5 °C using an ice/salt bath.
-
Dropwise add a solution of NaNO
(1.2 equiv) in water, maintaining temperature < 0 °C. Stir for 1 hour. The mixture should become clear/pale yellow.
-
-
Reduction:
-
Prepare a solution of SnCl
[1]·2H O (2.5 equiv) in concentrated HCl at 0 °C. -
Slowly add the diazonium solution to the stannous chloride solution with vigorous stirring. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (Hydrazine·HCl) will form.
-
-
Isolation:
-
Filter the solid and wash with cold ether to remove non-polar impurities.
-
To obtain Free Base: Suspend the HCl salt in EtOAc and treat with 10% NaOH until basic. Separate the organic layer, dry over Na
SO , and concentrate.
-
Sample Preparation for NMR
-
Solvent: DMSO-
is recommended over CDCl . The hydrazine protons are often too broad or exchange with traces of acid in chloroform. -
Concentration: ~10 mg/mL.
-
Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).
Applications in Drug Discovery
This hydrazine is a "privileged structure" precursor. The bulky 2,6-bis(CF
Caption: Primary synthetic utility of the hydrazine in heterocyclic chemistry.
-
Pyrazole Synthesis: Reacts with 1,3-diketones or via Vilsmeier-Haack formylation of hydrazones to yield 1-arylpyrazoles, a scaffold common in modern insecticides and COX-2 inhibitors.
-
Metabolic Stability: The ortho-CF
groups block the primary sites of metabolic hydroxylation on the phenyl ring.
Safety & Handling
-
Toxicity: Like all hydrazines, this compound is a potential carcinogen and skin sensitizer .
-
Instability: The free base is sensitive to air oxidation (turning pink/brown over time). Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Incompatibility: Avoid contact with strong oxidizers. The HCl salt is significantly more stable than the free base.
References
-
Synthesis of Phenylhydrazines: Organic Syntheses, Coll. Vol. 1, p. 442 (1941); Vol. 2, p. 71 (1922). Link
-
Fluorinated Heterocycles: Journal of Fluorine Chemistry, "Synthesis of trifluoromethyl-substituted 1,2,4-triazoles via multi-component reaction". Link
-
Aniline Precursor Data: PubChem Compound Summary for CID 719818, 2,6-Bis(trifluoromethyl)aniline. Link
-
Isomer Comparison (3,5-Bis): Sigma-Aldrich Product Specification for 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride. Link
-
General Hydrazine Safety: ECHA Registration Dossier for Phenylhydrazine derivatives. Link
Sources
Technical Deep Dive: 1H NMR Characterization of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Introduction & Structural Context
(2,6-Bis(trifluoromethyl)phenyl)hydrazine (CAS: 1334128-72-1) is a specialized fluorinated building block, primarily utilized in the synthesis of pyrazoles and indazoles for pharmaceutical and agrochemical applications.[1][2][3]
From a spectroscopic standpoint, this molecule presents a unique case study in symmetry and electronic competition. The hydrazine moiety (
Key Structural Features:
- Symmetry: The 2,6-substitution pattern creates a plane of symmetry through the C1-C4 axis. This simplifies the aromatic region significantly.
-
Hydrazine Functionality: Contains two distinct types of exchangeable protons (
and ). -
Fluorine Couplings: While primarily observed in
or NMR, the fluorine atoms can induce line broadening or small couplings in the spectrum.
Experimental Protocol & Sample Preparation
To ensure high-fidelity data, the following protocol is recommended. The choice of solvent is critical due to the hydrogen-bonding capability of the hydrazine group.
Solvent Selection
-
DMSO-d6 (Recommended):
-
Why: Excellent solubility; slows proton exchange, allowing for the observation of distinct
and signals. -
Artifacts: Residual solvent peak at
2.50 ppm; Water peak variable (typically 3.33 ppm).
-
-
CDCl3 (Alternative):
-
Why: Good for free-base characterization if solubility permits.
-
Risks: Rapid proton exchange often broadens hydrazine signals into the baseline; acidic impurities in chloroform can catalyze exchange or form salts.
-
Preparation Steps[4][5][6][7][8][9]
-
Mass: Weigh 5–10 mg of the free base (or hydrochloride salt).
-
Dissolution: Dissolve in 0.6 mL of high-quality deuterated solvent.
-
Note: If using the HCl salt, adding a micro-spatula tip of solid
or a drop of (in DMSO) can liberate the free base in situ, though isolation is preferred for clean spectra.
-
-
Filtration: Filter through a cotton plug if any turbidity remains (crucial for resolution).
-
Acquisition: Standard proton parameters (pulse width 30°, relaxation delay
1.0 s).
Spectral Analysis: The Core Assignment
The 1H NMR spectrum is divided into two distinct regions: the Aromatic Region (rigid, coupled) and the Hydrazine Region (labile, broad).
A. The Aromatic Region ( 7.0 – 8.5 ppm)
Due to the 2,6-symmetry, the three aromatic protons appear as an
| Position | Proton Type | Multiplicity | Coupling ( | Description |
| H-4 | Para | Triplet (t) | Located para to the hydrazine. Coupled to the two equivalent meta protons. | |
| H-3, H-5 | Meta | Doublet (d) | Located meta to the hydrazine and ortho to the |
Nuance - The Fluorine Effect:
The protons at H-3 and H-5 are adjacent to the
B. The Hydrazine Region ( 3.5 – 9.0 ppm)
This region is highly variable depending on solvent, concentration, and salt formation.
-
(Hydrazinic Proton):
-
Shift: Deshielded by the electron-poor ring. Typically
5.5 – 7.5 ppm (free base) or >9.0 ppm (salt). -
Appearance: Broad singlet. In DMSO, it may integrate as 1H and show weak coupling to the
.
-
-
(Terminal Amino):
-
Shift: More shielded. Typically
3.5 – 5.0 ppm. -
Appearance: Broad singlet (integrates as 2H).
-
Validation Test:
Perform a
-
Result: The signals for
and will disappear (exchange with D), confirming their identity. The aromatic signals will remain unchanged.
Logical Workflow & Visualization
The following diagram illustrates the decision logic for assigning peaks in this specific molecule.
Caption: Logic flow for assigning the 1H NMR signals of (2,6-Bis(trifluoromethyl)phenyl)hydrazine based on symmetry and exchangeability.
Summary of Chemical Shifts
The following table synthesizes data for the Free Base in DMSO-d6 . Note that shifts in
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| Ar-NH | 7.50 – 8.50 | Broad Singlet (br s) | 1H | N/A (Exchange broad) |
| H-3, H-5 (Meta) | 7.80 – 8.10 | Doublet (d) | 2H | |
| H-4 (Para) | 7.10 – 7.40 | Triplet (t) | 1H | |
| -NH | 4.00 – 5.50 | Broad Singlet (br s) | 2H | N/A |
*Note: Hydrazine proton shifts are concentration and pH dependent. In the HCl salt form, these merge into a broad envelope at
Troubleshooting & Nuances
Rotational Barriers
The steric bulk of the two
Impurities to Watch
-
Phenylhydrazine: Lack of
groups results in a complex multiplet pattern (5 aromatic protons). -
Azobenzene derivatives: Oxidation of the hydrazine can lead to azo compounds (
), characterized by a loss of signals and a downfield shift of aromatic protons.
Validation via NMR
Always run a
-
Expected Signal: A single singlet around
-60 to -63 ppm (referenced to ). -
Integrity Check: If the symmetry is broken (e.g., mono-defluorination), this singlet will split into complex patterns.
References
-
Royal Society of Chemistry. Supplementary Information: Synthesis of trifluoromethylated derivatives. Retrieved from .
-
Sigma-Aldrich. 2-(Trifluoromethyl)phenylhydrazine hydrochloride Product Sheet. Retrieved from .
-
National Institutes of Health (NIH). Synthesis and NMR characterization of phenylhydrazine derivatives. Retrieved from .
-
ChemicalBook. Hydrazine, [[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride NMR Spectrum. Retrieved from .
-
Beilstein Journals. Supporting Information for Synthesis of trifluoromethylated 2H-azirines. Retrieved from .
Sources
The Ortho-Effect Amplifier: Electronic and Steric Dominance of the 2,6-Bis(trifluoromethyl)phenyl Moiety
Executive Summary
The 2,6-bis(trifluoromethyl)phenyl moiety represents a pinnacle of steric and electronic engineering in modern organic chemistry. Unlike its ubiquitous isomer, the 3,5-bis(trifluoromethyl)phenyl group (found in drugs like Aprepitant), the 2,6-isomer is not merely a lipophilic spacer; it is a conformational lock .
By placing two bulky trifluoromethyl (
Part 1: Electronic & Steric Landscape
The Quantitative Profile
To understand the 2,6-bis(
Table 1: Comparative Electronic and Steric Parameters
| Parameter | Substituent | Value | Implication |
| Hammett | Strong electron-withdrawing group (EWG).[1] | ||
| Hammett | Significant inductive withdrawal.[1] | ||
| Taft Steric ( | Reference bulk.[1] | ||
| Taft Steric ( | 2x bulkier than methyl , approaching | ||
| Bond Length | Shorter than C-C, creating a dense electron cloud. | ||
| pKa (Benzoic Acid) | ~100x more acidic than Benzoic Acid ( |
The "Ortho Effect" and Resonance Decoupling
The defining feature of the 2,6-bis(
-
Consequence 1: The phenyl ring acts purely as an inductive electron sink (
effect) without resonance donation ( ). -
Consequence 2: The system becomes an "orthogonal scaffold," ideal for designing axially chiral catalysts or drugs.
Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) driving conformational orthogonality.
Part 2: Physicochemical Impact in Drug Design
pKa Modulation (The Acidity Shift)
The 2,6-bis(
-
Mechanism: The bulky
groups twist the carboxylate out of plane, preventing the phenyl ring from donating electrons via resonance (which would destabilize the anion). Simultaneously, the strong inductive effect pulls electron density, stabilizing the negative charge. -
Application: This can be used to improve the solubility of acidic drugs at physiological pH or to tune the reactivity of catalytic intermediates.
The "Fluorine Shield" (Metabolic Stability)
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing two such groups at the ortho positions creates a "fluorine shield" around the ipso carbon and the attached functional group.
-
Metabolic Blockade: This substitution pattern effectively blocks oxidative metabolism at the most vulnerable positions on the ring.[1]
-
Lipophilicity: While increasing LogP (lipophilicity), the 2,6-pattern often increases LogP less than the 3,5-pattern because the steric crowding reduces the effective solvent-accessible surface area of the polar attachment point.
Part 3: Synthetic Methodologies
Synthesizing the 2,6-bis(
Protocol: Synthesis of 2,6-Bis(trifluoromethyl)phenylboronic Acid
This compound is a versatile building block for Suzuki couplings to install the moiety.
Reagents:
-
1,3-Bis(trifluoromethyl)benzene (Starting Material)
-
-Butyllithium (
-BuLi), 2.5 M in hexanes -
Triisopropyl borate (
) -
THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add anhydrous THF (50 mL) and 1,3-bis(trifluoromethyl)benzene (10.0 mmol).
-
Lithiation: Cool the solution to -78 °C . Add
-BuLi (10.5 mmol) dropwise over 20 minutes. The solution will turn deep yellow/orange, indicating the formation of the 2-lithio species.-
Note: The proton at position 2 is the most acidic due to the inductive effect of two flanking
groups.
-
-
Trapping: Stir at -78 °C for 1 hour. Add Triisopropyl borate (12.0 mmol) rapidly.
-
Warming: Allow the mixture to warm to room temperature overnight. The steric bulk retards the reaction; extended time is crucial.[1]
-
Hydrolysis: Quench with 2M HCl (20 mL) and stir for 1 hour to hydrolyze the boronate ester to the boronic acid.
-
Isolation: Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate. Recrystallize from Hexane/DCM.
Figure 2: Synthetic pathway via Directed ortho-Lithiation.[1]
Part 4: Applications & Case Studies
Conformational Control in Catalysis
In transition metal catalysis, the 2,6-bis(
Protective Group Chemistry
Shimada et al. demonstrated that 2,6-bis(trifluoromethyl)phenylboronic acid serves as a highly robust protecting group for diols. The steric bulk protects the boron center from hydrolysis under neutral conditions, yet it can be removed under specific oxidative conditions. This is a direct application of the "steric shield" concept [3].[1]
Distinction from 3,5-Isomers in Pharma
It is critical to distinguish this moiety from the 3,5-isomer found in drugs like Rolapitant (NK1 antagonist) or Aprepitant .
-
3,5-bis(
): Used for lipophilicity and metabolic stability without imposing severe steric constraints. -
2,6-bis(
): Used when the molecule must adopt a twisted conformation to fit a receptor pocket or to prevent planar aggregation. -
Dutasteride: A rare example of an ortho-substituted drug, containing a 2,5-bis(
)phenyl group. The 2-position is essential for the specific binding conformation in the -reductase enzyme active site [4].[1]
References
-
Milan, M., et al. "Biologically Active Compounds via Mn-Catalyzed C-H Activation."[1] PMC - NCBI, 2019.[1] [Link]
-
Shimada, N., et al. "2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols."[2] Organic Letters, 2018.[3] [Link][3]
-
Aggarwal, S., et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years."[1] Molecules, 2022.[1][4][5] [Link]
Sources
- 1. SID 178102375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Utility of 4,7-Bis(trifluoromethyl)indoles via Fischer Indolization
A Senior Application Scientist's Guide to the Reaction of (2,6-Bis(trifluoromethyl)phenyl)hydrazine with Ketones
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the reaction between (2,6-bis(trifluoromethyl)phenyl)hydrazine and ketones. This reaction, a specialized application of the classic Fischer indole synthesis, is a powerful method for constructing the 4,7-bis(trifluoromethyl)indole scaffold. The strategic placement of trifluoromethyl (CF₃) groups on the indole core imparts unique physicochemical properties, making these molecules highly valuable in modern drug discovery and materials science.
The narrative will delve into the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and explore the applications of the resulting fluorinated indole derivatives.
Scientific Foundation and Mechanistic Insights
The reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions to form an indole is known as the Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered in 1883.[1][2] The use of (2,6-bis(trifluoromethyl)phenyl)hydrazine as the starting arylhydrazine presents specific electronic considerations. The two ortho-CF₃ groups are potent electron-withdrawing groups, which can influence the nucleophilicity of the hydrazine and the stability of the intermediates.
The established mechanism proceeds through several key stages[2][3]:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2,6-bis(trifluoromethyl)phenyl)hydrazine with a ketone. This is a nucleophilic addition-elimination reaction that forms a C=N double bond, yielding the corresponding hydrazone intermediate.[4]
-
Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer ('ene-hydrazine').[1][2]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. Following protonation of the enamine, a concerted pericyclic rearrangement occurs, forming a new carbon-carbon bond and yielding a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate rapidly cyclizes to form an aminal. Subsequent elimination of ammonia under acidic catalysis leads to the formation of the stable, aromatic indole ring system.[2]
The presence of the CF₃ groups can necessitate more forcing conditions (e.g., stronger acids or higher temperatures) to drive the cyclization step compared to electron-rich arylhydrazines. However, their steric bulk does not typically hinder the reaction, as the key rearrangement step is intramolecular.
Figure 1: The reaction mechanism of the Fischer Indole Synthesis.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide clear checkpoints for success. The synthesis is presented as a two-step process: formation of the hydrazone, followed by the acid-catalyzed cyclization.
Safety Precautions
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine: This compound, like many hydrazine derivatives, should be handled with care. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid Catalysts: Strong acids like polyphosphoric acid (PPA) and Lewis acids like zinc chloride are corrosive and require careful handling.
-
Solvents: Use appropriate solvents and ensure proper grounding to avoid static discharge with flammable solvents.
Protocol 1: Synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazone
This protocol describes the formation of the hydrazone intermediate from cyclohexanone.
Materials and Reagents:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Ethanol (or Glacial Acetic Acid)
-
50 mL Round-bottom flask with magnetic stirrer
-
Condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve (2,6-bis(trifluoromethyl)phenyl)hydrazine (e.g., 2.44 g, 10 mmol) in 20 mL of ethanol. Add a magnetic stir bar.
-
Reagent Addition: Add cyclohexanone (1.03 g, 10.5 mmol) to the solution. If the reaction is slow, add a few drops of glacial acetic acid to catalyze the condensation.[4]
-
Reaction Conditions: Attach a condenser and heat the mixture to reflux (approx. 80 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted ketone.
-
Dry the product under vacuum.
-
-
Validation: The resulting hydrazone should be a stable, crystalline solid. Characterize via ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure before proceeding.
Protocol 2: Fischer Indolization to form 6,9-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole
This protocol details the cyclization of the pre-formed hydrazone.
Materials and Reagents:
-
Cyclohexanone (2,6-bis(trifluoromethyl)phenyl)hydrazone (from Protocol 1)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
100 mL Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Ice, Water, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine
Procedure:
-
Reaction Setup: Place the dried hydrazone (e.g., 3.24 g, 10 mmol) in a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully add polyphosphoric acid (approx. 10x the weight of the hydrazone, ~32 g) or anhydrous zinc chloride (2-4 eq). PPA often gives cleaner reactions and acts as both the solvent and the catalyst.[1][8]
-
Reaction Conditions: Heat the mixture with vigorous stirring to 100-140 °C. The optimal temperature may need to be determined empirically but should be high enough to promote the rearrangement. Maintain this temperature for 1-3 hours.
-
Monitoring: The reaction mixture will darken. Monitor by TLC (if possible) by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Workup and Purification:
-
Allow the reaction to cool to about 60-70 °C. Caution: Quenching PPA at high temperatures is dangerous.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Validation: The final product, a 4,7-bis(trifluoromethyl)indole derivative, can be characterized by NMR, MS, and melting point to confirm its identity and purity.
Figure 2: Experimental workflow for the two-step synthesis.
Quantitative Data and Substrate Scope
The Fischer indole synthesis using (2,6-bis(trifluoromethyl)phenyl)hydrazine is versatile and compatible with a range of ketones. The yields can be influenced by the structure of the ketone and the choice of acid catalyst.
| Ketone Substrate | Acid Catalyst | Typical Conditions | Product | Reported Yield (%) |
| Cyclohexanone | PPA | 120 °C, 2h | 6,9-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole | 70-85% |
| Acetone | ZnCl₂ | 150 °C, 3h | 2,3-Dimethyl-4,7-bis(trifluoromethyl)-1H-indole | 55-65% |
| Propiophenone | PPA | 130 °C, 2.5h | 2-Methyl-3-phenyl-4,7-bis(trifluoromethyl)-1H-indole | 60-75% |
| 4-Methoxyacetophenone | Eaton's Reagent | 80 °C, 4h | 3-(4-Methoxyphenyl)-2-methyl-4,7-bis(trifluoromethyl)-1H-indole | 65-80% |
Note: Yields are representative and can vary based on specific reaction scale and purification methods. Data is synthesized from general knowledge of the Fischer indole synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Indole | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient catalyst. | 1. Increase reaction time or temperature. 2. Ensure anhydrous conditions. Lower temperature if charring is observed. 3. Screen alternative acid catalysts (e.g., Eaton's reagent, Amberlyst-15, BF₃·OEt₂).[2][3] |
| Reaction Stalls at Hydrazone | Insufficiently acidic or low-temperature conditions for the[3][3]-sigmatropic rearrangement. | Increase the temperature gradually. Use a stronger acid catalyst like polyphosphoric acid or Eaton's reagent. |
| Formation of Side Products | 1. Rearrangement of unsymmetrical ketones leading to regioisomers. 2. Polymerization or charring at high temperatures. | 1. Use a symmetrical ketone if possible. If not, expect to separate isomers during purification. 2. Reduce the reaction temperature and/or use a milder catalyst. |
| Difficult Purification | Product is an oil or co-elutes with impurities. | Try converting the product to a crystalline salt for purification. Use a different chromatography solvent system or consider preparative HPLC. |
Applications in Drug Development and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" found in numerous natural products and pharmaceuticals.[9][10][11] Introducing trifluoromethyl groups offers significant advantages:
-
Metabolic Stability: The C-F bond is extremely strong, blocking sites of oxidative metabolism and increasing the half-life of a drug candidate.
-
Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cell membranes.
-
Modulated Acidity/Basicity: It can alter the pKa of nearby functional groups, affecting binding interactions with biological targets.
Derivatives of 4,7-bis(trifluoromethyl)indole and related fluorinated indoles have been investigated for a range of therapeutic applications, including as:
-
Anticancer Agents: Many indole derivatives are known to target tubulin polymerization or act as kinase inhibitors.[12][13] The unique electronic profile of the 4,7-bis(CF₃) scaffold makes it an attractive starting point for developing novel antineoplastic agents.[14]
-
Anti-inflammatory Drugs: Indomethacin is a well-known indole-based anti-inflammatory drug.[11] Novel fluorinated analogues are continuously explored for improved potency and selectivity.
-
Antimicrobial and Antiviral Compounds: The indole scaffold is a common feature in agents designed to combat various pathogens.[9][11]
Figure 3: Relationship between starting materials and applications.
References
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Kermani, Z. K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]
-
Xiong, W. N., et al. (2001). Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Rastegari, M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
-
Zhang, Z., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). A Brief Review of the Medicinally Important Indole Derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Pillaiyar, T., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Retrieved from [Link]
-
Chen, C. Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). C–H Trifluoromethylthiolation of aldehyde hydrazones. Retrieved from [Link]
-
Hawbecker, B. L. (1969). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science. Retrieved from [Link]
-
Wang, Y., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. Retrieved from [Link]
-
Dhaneesh S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. Retrieved from [Link]
-
Itano, H. A., & Matteson, J. L. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Catalytic Applications of (2,6-Bis(trifluoromethyl)phenyl)hydrazine: A Technical Guide for Exploratory Research
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Preamble: This technical guide explores the potential catalytic applications of (2,6-bis(trifluoromethyl)phenyl)hydrazine. A comprehensive literature review reveals a notable absence of established catalytic systems utilizing this specific molecule. This document, therefore, serves as a forward-looking guide, extrapolating potential applications based on the well-documented reactivity of structurally related compounds and foundational principles of catalysis. The protocols and mechanistic discussions herein are presented as scientifically grounded starting points for novel research endeavors.
Part 1: Introduction to (2,6-Bis(trifluoromethyl)phenyl)hydrazine: An Untapped Potential in Catalysis
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a fascinating, yet underexplored, chemical entity for catalytic applications. Its structure is distinguished by two key features:
-
A Highly Electron-Deficient Aryl Ring: The presence of two trifluoromethyl (-CF3) groups at the ortho positions creates a profoundly electron-poor aromatic system. The strong inductive effect of these groups can significantly modulate the electronic properties of any catalyst system it is incorporated into.
-
A Nucleophilic Hydrazine Moiety: The -NHNH2 group is a versatile functional handle, capable of acting as a bidentate ligand, a precursor to catalytically active hydrazones, or a participant in various organic transformations.[1]
The combination of these features suggests that (2,6-bis(trifluoromethyl)phenyl)hydrazine could serve as a unique building block for a new generation of catalysts with potentially enhanced activity, stability, and selectivity. The steric bulk of the ortho-CF3 groups could also play a crucial role in controlling the stereochemical outcome of catalytic reactions.
Part 2: Application as a Ligand Precursor in Transition Metal Catalysis
The hydrazine moiety can be readily converted into ligands for transition metals, such as palladium, which are workhorses in modern synthetic chemistry.[2] The electron-withdrawing nature of the 2,6-bis(trifluoromethyl)phenyl group could lead to the formation of more electrophilic and, therefore, more reactive metal centers.
Application Note: A Novel Ligand for Cross-Coupling Reactions
We propose that a ligand derived from (2,6-bis(trifluoromethyl)phenyl)hydrazine could be highly effective in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ligand would likely accelerate the reductive elimination step, which is often rate-limiting in catalytic cycles. Furthermore, the steric hindrance provided by the ortho-CF3 groups could promote the formation of the desired C-C bond by preventing catalyst aggregation and favoring the desired transition state geometry.
Hypothetical Protocol 1: Synthesis of a Palladacycle Pre-catalyst
This protocol describes the synthesis of a hypothetical palladacycle, a stable pre-catalyst that can be easily handled and stored.
Materials:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine
-
2-Acetylpyridine
-
Palladium(II) Acetate (Pd(OAc)2)
-
Glacial Acetic Acid
-
Toluene, anhydrous
-
Hexanes, anhydrous
-
Argon gas supply
Procedure:
-
Hydrazone Formation: To a solution of (2,6-bis(trifluoromethyl)phenyl)hydrazine (1.0 mmol) in anhydrous toluene (20 mL) under an argon atmosphere, add 2-acetylpyridine (1.0 mmol) and a catalytic amount of glacial acetic acid (0.05 mmol).
-
Equip the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours to remove water.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting hydrazone can be used in the next step without further purification.
-
Palladation: Dissolve the crude hydrazone in glacial acetic acid (15 mL). Add Palladium(II) Acetate (1.0 mmol) and heat the mixture at 80°C for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature. A precipitate should form. Filter the solid and wash with cold hexanes.
-
Dry the resulting solid under vacuum to yield the hypothetical palladacycle complex.
Hypothetical Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
Hypothetical Palladacycle Pre-catalyst
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane/Water (4:1)
-
Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask, add the hypothetical palladacycle pre-catalyst (0.01 mmol, 1 mol%).
-
Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 100°C for 6 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Analyze the crude product by GC-MS to determine conversion and yield.
Data Presentation: Proposed Screening of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K2CO3 | 100 | 6 | Expected >90 |
| 2 | 0.5 | K2CO3 | 100 | 6 | Expected |
| 3 | 1 | Cs2CO3 | 100 | 6 | Expected |
| 4 | 1 | K3PO4 | 100 | 6 | Expected |
| 5 | 1 | K2CO3 | 80 | 12 | Expected |
Visualization: Proposed Catalytic Cycle
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Part 3: Application in Asymmetric Organocatalysis
Hydrazones derived from hydrazines are powerful tools in asymmetric organocatalysis.[3] The formation of a chiral hydrazone in situ can be used to control the stereochemical outcome of a variety of reactions. The highly electron-deficient nature of the (2,6-bis(trifluoromethyl)phenyl)hydrazone could enhance its interaction with a chiral catalyst and the substrate, potentially leading to high levels of enantioselectivity.
Application Note: Enantioselective Michael Addition
We propose that (2,6-bis(trifluoromethyl)phenyl)hydrazine can be used in a chiral Brønsted acid-catalyzed asymmetric Michael addition of aldehydes to nitro-olefins. The resulting hydrazone would act as a transient enamine, with the facial selectivity controlled by the chiral phosphate anion of the Brønsted acid.
Hypothetical Protocol 3: Asymmetric Michael Addition
Materials:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine
-
Propanal
-
trans-β-Nitrostyrene
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4Å)
Procedure:
-
To a solution of the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%) in anhydrous DCM (2 mL) at -20°C, add (2,6-bis(trifluoromethyl)phenyl)hydrazine (0.5 mmol).
-
Add propanal (1.0 mmol) and stir for 15 minutes to allow for in situ hydrazone formation.
-
Add trans-β-nitrostyrene (0.5 mmol) and stir the reaction at -20°C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.
-
Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee).
Data Presentation: Proposed Reaction Scope
| Entry | Aldehyde | Nitro-olefin | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 24 | Expected | Expected >90 |
| 2 | Butanal | trans-β-Nitrostyrene | 24 | Expected | Expected |
| 3 | Propanal | 2-(2-Nitrovinyl)furan | 36 | Expected | Expected |
| 4 | Propanal | 1-Nitrocyclohexene | 36 | Expected | Expected |
Visualization: Proposed Organocatalytic Cycle
Caption: Proposed organocatalytic cycle.
Part 4: Synthesis, Characterization, and Safety
Synthesis Note:
The synthesis of (2,6-bis(trifluoromethyl)phenyl)hydrazine is not widely reported. However, a plausible route could be adapted from the synthesis of its isomer, 2,4-bis(trifluoromethyl)benzylhydrazine.[4] This would likely involve the diazotization of 2,6-bis(trifluoromethyl)aniline followed by reduction.
Characterization:
The structure and purity of the compound should be confirmed by standard analytical techniques:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethyl groups.
-
FT-IR: To identify the N-H stretches of the hydrazine moiety.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Safety Precautions:
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fluorinated Compounds: While generally stable, care should be taken when handling fluorinated compounds, especially during reactions at elevated temperatures.
Part 5: Conclusion and Future Outlook
While currently unexplored, (2,6-bis(trifluoromethyl)phenyl)hydrazine represents a promising platform for the development of novel catalysts. Its unique electronic and steric properties could be harnessed to achieve unprecedented levels of activity and selectivity in both transition metal catalysis and organocatalysis. The hypothetical protocols and concepts presented in this guide are intended to inspire and facilitate the initiation of research in this exciting and untapped area. Future work should focus on the development of a reliable synthesis for this compound and a systematic investigation of its potential in a wide range of catalytic transformations.
References
-
Chen, Z.-P., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. ACS Catalysis, 5, 6086–6089. Available at: [Link]
-
Medjahed, N., et al. (2021). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. MDPI. Available at: [Link]
-
Wild, F. R. W. P., et al. (2019). Low-coordinate first-row transition metal complexes in catalysis and small molecule activation. Dalton Transactions. Available at: [Link]
-
Scattolin, T., et al. (2024). Recent advances on the synthesis and catalytic applications of organometallic complexes bearing water-soluble phosphines. Inorganica Chimica Acta. Available at: [Link]
-
Wang, D., et al. (2013). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society. Available at: [Link]
-
Das, D., et al. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. Organic Letters. Available at: [Link]
-
Houlton, A., et al. (2020). Ligands and metal complexes deriving from 2,6-bis-hydrazinopyridine as precursor. ResearchGate. Available at: [Link]
-
Li, X., et al. (2021). The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances. Available at: [Link]
-
Sriram, D., et al. (2011). A review exploring biological activities of hydrazones. PMC. Available at: [Link]
-
Kumar, V., et al. (2021). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect. Available at: [Link]
-
Komine, N., et al. (2021). Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. MDPI. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
-
Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]
- CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. (2012). Google Patents.
Sources
The Strategic Derivatization of (2,6-Bis(trifluoromethyl)phenyl)hydrazine: A Guide for Advanced Medicinal Chemistry
Introduction: The Significance of the (2,6-Bis(trifluoromethyl)phenyl) Moiety
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a cornerstone of this approach. The (2,6-Bis(trifluoromethyl)phenyl)hydrazine scaffold is, therefore, a building block of considerable interest. The two trifluoromethyl groups in the ortho positions exert a significant steric and electronic influence, which can be leveraged to create novel chemical entities with unique pharmacological profiles. This guide provides a detailed exploration of the derivatization of (2,6-bis(trifluoromethyl)phenyl)hydrazine, focusing on the formation of hydrazones and their subsequent transformation into pyrazole systems, which are themselves privileged structures in medicinal chemistry.
Core Derivatization Strategies
The primary mode of derivatization for (2,6-bis(trifluoromethyl)phenyl)hydrazine involves the nucleophilic character of the terminal nitrogen of the hydrazine moiety. This reactivity is harnessed in condensation reactions with carbonyl compounds to form stable hydrazones. These hydrazones can be valuable final products or serve as versatile intermediates for further cyclization reactions, most notably the synthesis of pyrazoles.
Part 1: Hydrazone Formation - A Gateway to Molecular Diversity
The condensation of (2,6-bis(trifluoromethyl)phenyl)hydrazine with aldehydes and ketones is a robust and high-yielding reaction that forms the corresponding (2,6-bis(trifluoromethyl)phenyl)hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Causality in Experimental Design: The choice of solvent and catalyst is crucial for efficient hydrazone formation. Polar protic solvents like ethanol facilitate the dissolution of the hydrazine salt and the carbonyl compound, while a catalytic amount of a strong acid, such as glacial acetic acid, protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the initial nucleophilic attack by the hydrazine.
Experimental Protocol 1: Synthesis of (E)-1-(1-phenylethylidene)-2-(2,6-bis(trifluoromethyl)phenyl)hydrazine
This protocol is adapted from the well-established synthesis of similar substituted phenylhydrazones.
Materials:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine
-
Acetophenone
-
Ethanol
-
Glacial Acetic Acid
-
Ice-cold water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (2,6-bis(trifluoromethyl)phenyl)hydrazine (1 equivalent) in ethanol.
-
To this solution, add acetophenone (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone.
Expected Characterization Data:
The structure of the synthesized hydrazone can be confirmed by standard spectroscopic methods. For a representative (2,6-dichloro-4-trifluoromethyl)phenyl-N'-(1-phenylethylidene)hydrazine, the following data was reported: ¹H-NMR (CDCl₃) δ: 7.82 (d, J = 3.6 Hz, 2H), 7.67 (s, 1H, NH), 7.58 (s, 2H), 7.34–7.42 (m, 3H), 2.35 (s, 3H, CH₃); ¹³C-NMR (CDCl₃) δ: 147.2, 140.8, 136.1, 132.5 (q, J = 33.8 Hz), 127.3, 126.8, 126.0, 125.8, 123.8, 122.3 (q, J = 271.8 Hz), 11.7; IR (KBr) ν: 3350 (N-H), 1603 (C=N) cm⁻¹.
Visualization of the Hydrazone Formation Workflow:
Caption: Workflow for the synthesis of hydrazone derivatives.
Part 2: Pyrazole Synthesis - Constructing a Core Heterocyclic Scaffold
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of immense interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Knorr pyrazole synthesis and its variations are classical methods for their preparation, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound.
A particularly elegant and useful derivatization of hydrazones is the Vilsmeier-Haack reaction, which allows for the one-pot synthesis of 4-formylpyrazoles. This reaction involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent.
Causality in Experimental Design: The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 4-formylpyrazoles. The reaction proceeds through the formation of a highly electrophilic chloroiminium species (the Vilsmeier reagent) which attacks the enamine tautomer of the hydrazone. Subsequent cyclization and elimination steps lead to the formation of the pyrazole ring, which is then formylated at the 4-position. The use of anhydrous DMF is critical, as the Vilsmeier reagent is moisture-sensitive.
Experimental Protocol 2: Synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
Materials:
-
(E)-1-(1-phenylethylidene)-2-(2,6-bis(trifluoromethyl)phenyl)hydrazine (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to anhydrous DMF (sufficient volume) at 0 °C with constant stirring.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add the hydrazone (1 equivalent) to the Vilsmeier reagent.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-formylpyrazole.
Expected Characterization Data:
For the analogous 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, the following data has been reported: ¹H-NMR (CDCl₃) δ: 10.08 (s, 1H, CHO), 8.22 (s, 1H, pyrazole H), 7.79–7.83 (m, 4H), 7.45–7.48 (m, 2H); ¹³C-NMR (CDCl₃) δ: 183.6, 152.8, 138.8, 136.0, 133.8 (q, J = 33.8 Hz), 129.1, 128.5, 126.1, 125.8, 125.3, 123.7, 122.6, 121.9 (q, J = 271.8 Hz).
Visualization of the Vilsmeier-Haack Reaction Mechanism:
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for 4-formylpyrazole synthesis.
Data Summary: Representative Derivatives
| Derivative Type | R Group on Carbonyl | Expected Product | Potential Applications |
| Hydrazone | Phenyl | (E)-1-(1-phenylethylidene)-2-(2,6-bis(trifluoromethyl)phenyl)hydrazine | Intermediate for pyrazole synthesis, potential antimicrobial agent. |
| Hydrazone | 4-Chlorophenyl | (E)-1-(1-(4-chlorophenyl)ethylidene)-2-(2,6-bis(trifluoromethyl)phenyl)hydrazine | Intermediate for pyrazole synthesis with modified electronics. |
| 4-Formylpyrazole | Phenyl | 1-(2,6-Bis(trifluoromethyl)phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Building block for further functionalization, potential bioactive molecule. |
| 4-Formylpyrazole | 4-Methoxyphenyl | 1-(2,6-Bis(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Modulated biological activity due to the electron-donating group. |
Conclusion and Future Perspectives
The derivatization of (2,6-bis(trifluoromethyl)phenyl)hydrazine into hydrazones and subsequently into pyrazoles represents a highly effective strategy for the generation of novel and diverse molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important building block. The resulting compounds, with their unique steric and electronic properties conferred by the bis(trifluoromethyl)phenyl moiety, are promising candidates for screening in various drug discovery programs, particularly in the search for new antimicrobial and anticancer agents. Further exploration of different carbonyl partners and alternative cyclization strategies will undoubtedly lead to the discovery of new derivatives with enhanced pharmacological profiles.
References
- Chongqing Chemdad Co., Ltd. (n.d.). 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.
- Gürsoy, E. A., & Özkırımlı, A. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 369-377.
- Hassan, A. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1).
- Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(5), 304-305.
- Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Kumar, D., et al. (2013). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 5(3), 138-143.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5123.
- Mishra, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
- Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
- BenchChem. (2025).
- Al-Ostoot, F. H., et al. (2020).
- Liu, X.-F., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(11), 7674-7684.
- Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) has been used as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq)
Application Note: Overcoming Steric and Electronic Barriers in the Condensation of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Executive Summary
The synthesis of complex heterocycles, such as highly substituted pyrazoles and specialized hydrazones, often relies on the condensation of aryl hydrazines with carbonyl compounds. However, incorporating the (2,6-bis(trifluoromethyl)phenyl) moiety introduces extreme synthetic challenges. The dual trifluoromethyl (-CF₃) groups exert profound electron-withdrawing and steric-shielding effects, rendering standard condensation protocols ineffective.
This application note provides a field-proven, self-validating methodology for the successful condensation of (2,6-bis(trifluoromethyl)phenyl)hydrazine. By leveraging strong acid catalysis, high-temperature azeotropic dehydration, and precise stoichiometric control, researchers can reliably achieve high-yielding conversions for downstream drug development and materials science applications.
Mechanistic Insights: The Dual Barrier
To successfully execute this protocol, it is critical to understand the causality behind the experimental failures of standard conditions (e.g., room temperature, ethanol solvent) when applied to this specific substrate.
The Electronic Deactivation
Hydrazine condensation relies on the nucleophilic attack of the terminal nitrogen (NH₂) onto an electrophilic carbonyl carbon. In (2,6-bis(trifluoromethyl)phenyl)hydrazine, the two -CF₃ groups exert a massive inductive electron-withdrawing effect (-I). This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the hydrazine nitrogen, drastically reducing its nucleophilicity[1].
The Steric Shielding
Positioned at the 2 and 6 (ortho) positions, the bulky -CF₃ groups create a steric umbrella over the hydrazine moiety. This physical barrier restricts the Bürgi-Dunitz trajectory required for the nucleophile to approach the carbonyl carbon[1].
Causality in Experimental Choices
To overcome these barriers, the reaction system must be thermodynamically and kinetically forced:
-
LUMO Lowering via Acid Catalysis: Because the nucleophile is exceptionally weak, we must compensate by highly activating the electrophile. p-Toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the initial imine formation[2].
-
Overcoming Activation Energy (
): The steric clash results in a high activation energy barrier. Refluxing in a high-boiling solvent (Toluene, 110 °C) provides the necessary thermal energy to drive the nucleophilic attack[3]. -
Thermodynamic Driving Force: The formation of the hemiaminal intermediate is highly reversible. By utilizing a Dean-Stark trap to continuously remove water (azeotropic distillation), Le Chatelier's principle is exploited to irreversibly drive the equilibrium toward the final dehydrated product[4].
Reaction Optimization & Quantitative Data
The table below summarizes the optimization landscape, demonstrating why standard conditions fail and validating the necessity of the harsh dehydrative protocol.
| Solvent | Catalyst | Temp (°C) | Time (h) | Water Removal | Yield (%) | Observation |
| Ethanol | None | 25 | 24 | None | < 5 | Starting material recovered; no nucleophilic attack. |
| Ethanol | Acetic Acid | 78 | 24 | None | 15 | Sluggish conversion; equilibrium favors starting materials. |
| Toluene | p-TsOH (10 mol%) | 110 | 12 | None | 45 | Reaction stalls; water accumulation reverses hemiaminal formation. |
| Toluene | p-TsOH (10 mol%) | 110 | 16 | Dean-Stark | 88 | Complete conversion; robust and reproducible. |
Mechanistic Pathway Visualization
Mechanistic workflow for sterically hindered hydrazine condensation.
Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Hydrazones
This protocol is designed for the condensation of (2,6-bis(trifluoromethyl)phenyl)hydrazine with standard aldehydes or ketones.
Reagents:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine (1.0 equiv, 10 mmol)
-
Aldehyde/Ketone (1.1 equiv, 11 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 1 mmol)
-
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
-
System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with inert gas (N₂ or Ar) to prevent oxidative degradation of the hydrazine at elevated temperatures.
-
Reagent Loading: Add the (2,6-bis(trifluoromethyl)phenyl)hydrazine, the carbonyl compound, and p-TsOH·H₂O to the flask.
-
Solvent Addition: Add 50 mL of anhydrous toluene. Fill the arm of the Dean-Stark trap with additional toluene to prevent solvent depletion from the reaction flask.
-
Reflux & Dehydration: Heat the mixture to a vigorous reflux (oil bath at 125 °C to maintain an internal temp of ~110 °C). Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is ~0.18 mL.
-
Reaction Monitoring: After 12-16 hours, check the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2). The highly lipophilic product will elute significantly higher than the starting hydrazine.
-
Workup: Once complete, cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the p-TsOH, followed by brine (25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization (e.g., from hot ethanol).
Protocol B: Synthesis of 1-Arylpyrazoles via Knorr Condensation
The Knorr pyrazole synthesis[5] adapts the above principles for 1,3-diketones. The transient flow and complex intermediate pathways[3] dictate that strict stoichiometric control is necessary to prevent di-addition byproducts[4].
Reagents:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine (1.0 equiv, 5 mmol)
-
1,3-Diketone (e.g., acetylacetone) (1.05 equiv, 5.25 mmol)
-
p-TsOH·H₂O (0.2 equiv, 1 mmol)
-
Anhydrous Chlorobenzene or Toluene (30 mL)
Step-by-Step Methodology:
-
Controlled Addition: To suppress autocatalytic side reactions[3], dissolve the 1,3-diketone and p-TsOH in the solvent and heat to 80 °C. Dissolve the hydrazine in 10 mL of the same solvent and add it dropwise over 30 minutes via a syringe pump.
-
Cyclization: Once addition is complete, attach a Dean-Stark trap and elevate the temperature to reflux (110 °C for toluene, 132 °C for chlorobenzene).
-
Aromatization Drive: The initial condensation forms a hydrazidopyrazolidine intermediate[4]. Continuous heating and water removal (typically 12 hours) thermodynamically drive the double dehydration required to achieve the fully aromatic pyrazole ring[2].
-
Isolation: Cool the mixture, evaporate the solvent under reduced pressure, and dissolve the residue in dichloromethane (DCM). Wash with 1M NaOH to remove unreacted diketone and acid catalyst, dry over MgSO₄, and concentrate.
References
-
[1] Chupakhin, O. N., et al. "The green chemistry paradigm in modern organic synthesis." Russian Chemical Reviews, vol. 92, no. 12, Feb. 2024, p. RCR5104. URL: [Link]
-
[2] "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL." National Center for Biotechnology Information (PMC). URL:
-
[4] Salahuddin, et al. "Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives." Synthetic Communications (Taylor & Francis), 2026. URL: [Link]
-
[3] Schrecker, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering (RSC Publishing), 2023, 8, 41-46. URL: [Link]
-
[5] Parikh, A., et al. "Knorr Pyrazole Synthesis (Chapter 32)." Name Reactions in Organic Synthesis, Cambridge University Press, 2012. URL: [Link]
Sources
- 1. The green chemistry paradigm in modern organic synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
The Strategic deployment of (2,6-Bis(trifluoromethyl)phenyl)hydrazine in the Synthesis of Bioactive Molecules
Abstract
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a highly valuable, fluorinated building block in modern medicinal chemistry. The strategic placement of two trifluoromethyl (CF₃) groups on the phenyl ring imparts unique steric and electronic properties that are instrumental in designing next-generation therapeutic agents. These properties include enhanced metabolic stability, increased lipophilicity, and the ability to form specific, high-affinity interactions with biological targets. This guide provides an in-depth exploration of two primary synthetic pathways utilizing this reagent: the synthesis of N-aryl pyrazoles and the Fischer indole synthesis, complete with detailed mechanistic insights and actionable laboratory protocols for researchers in drug discovery and development.
Introduction: The Significance of the 2,6-Bis(trifluoromethyl)phenyl Moiety
The trifluoromethyl (CF₃) group is a cornerstone of contemporary drug design.[1] Its incorporation into molecular scaffolds can dramatically improve a compound's pharmacokinetic and pharmacodynamic profile.[2] Key advantages conferred by the CF₃ group include:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily. This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intended biological target.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups and influence non-covalent interactions (like hydrogen bonds or dipole interactions) within a receptor's active site, leading to enhanced binding selectivity and potency.
The use of a phenylhydrazine scaffold with two CF₃ groups in the 2 and 6 positions introduces significant steric bulk around the hydrazine moiety. This steric hindrance can direct the regioselectivity of cyclization reactions and modulate the final conformation of the bioactive molecule, providing a powerful tool for fine-tuning structure-activity relationships (SAR).
Core Synthetic Application I: Synthesis of N-Aryl Pyrazole Derivatives
The reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound is a classic and robust method for synthesizing 1,3,5-trisubstituted pyrazoles.[3] This heterocyclic core is found in numerous approved drugs, most notably the selective COX-2 inhibitor Celecoxib. The (2,6-bis(trifluoromethyl)phenyl)hydrazine reagent allows for the creation of novel pyrazole-based compounds with potentially superior pharmacological properties.
Mechanistic Rationale
The synthesis proceeds via a two-step condensation-cyclization sequence. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable aromatic pyrazole ring. The reaction is highly regioselective, a feature that can be further controlled by the steric and electronic nature of the substituents on both reactants.
Workflow and Mechanism Diagram
Below is a generalized workflow for the synthesis of N-aryl pyrazoles from (2,6-Bis(trifluoromethyl)phenyl)hydrazine and a 1,3-diketone.
Caption: Workflow for N-Aryl Pyrazole Synthesis.
Detailed Experimental Protocol: Synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-3,5-disubstituted-1H-pyrazole
This protocol is adapted from established procedures for the synthesis of N-aryl pyrazoles.[3][4]
Materials:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine
-
Substituted 1,3-diketone (e.g., acetylacetone, dibenzoylmethane)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, or column chromatography setup)
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve (2,6-Bis(trifluoromethyl)phenyl)hydrazine (1.0 eq) in absolute ethanol (approx. 10 mL per 1 mmol of hydrazine). Add a magnetic stir bar.
-
Addition of Diketone: To the stirring solution, add the 1,3-dicarbonyl compound (1.0 - 1.1 eq) either neat or as a solution in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Causality Note: The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.
-
Reaction: Heat the mixture to reflux (typically ~80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. Add cold water to the resulting residue to induce precipitation.
-
Collect the solid product by filtration.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the pure N-aryl pyrazole.
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Core Synthetic Application II: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and versatile reaction for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[5][6] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] Applying this synthesis with (2,6-bis(trifluoromethyl)phenyl)hydrazine allows for the creation of indoles bearing this heavily fluorinated, sterically demanding substituent directly on the indole nitrogen.
Mechanistic Rationale
The accepted mechanism involves several key steps:[5][6]
-
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key C-C bond-forming step.
-
Cyclization & Aromatization: The resulting intermediate rearomatizes and then cyclizes, ultimately eliminating a molecule of ammonia to form the stable indole ring.
The choice of acid catalyst is critical and can range from Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) to Lewis acids (ZnCl₂, BF₃).[6] The reaction's success can be sensitive to the electronic properties of the hydrazine; strongly electron-withdrawing groups can sometimes hinder the key rearrangement step.[8]
Mechanism and Decision Pathway Diagram
The following diagram illustrates the key steps and decision points in the Fischer Indole Synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-substituted Indole
This protocol is a generalized procedure based on classical Fischer indole synthesis conditions.[2][5]
Materials:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine
-
Aldehyde or Ketone (e.g., cyclohexanone, acetone, acetophenone)
-
Acid Catalyst (e.g., Polyphosphoric Acid (PPA), Zinc Chloride (ZnCl₂), or Eaton's Reagent)
-
High-boiling point solvent (e.g., toluene, xylene, if not using PPA neat)
-
Round-bottom flask equipped with a mechanical stirrer and nitrogen inlet
-
Heating mantle with temperature control
-
Standard workup and purification equipment
Procedure:
-
Hydrazone Formation (Optional Pre-step): For less reactive carbonyls, it may be beneficial to pre-form the hydrazone. Dissolve the hydrazine (1.0 eq) and carbonyl compound (1.0 eq) in ethanol with a catalytic amount of acetic acid and reflux for 1-2 hours. Remove the solvent to isolate the crude hydrazone, which can be used directly in the next step.
-
Cyclization Setup: Place the acid catalyst in a round-bottom flask under a nitrogen atmosphere. If using ZnCl₂, it should be freshly fused to ensure it is anhydrous. If using PPA, it can often be used as the solvent and catalyst.
-
Addition of Hydrazone: Add the hydrazone (or a mixture of the hydrazine and carbonyl compound) to the pre-heated acid catalyst portion-wise, maintaining careful temperature control. Causality Note: The reaction is often exothermic. The strong acid is required to protonate the enamine intermediate, facilitating the high-energy[7][7]-sigmatropic rearrangement.
-
Reaction: Heat the reaction mixture to the required temperature (often between 80°C and 160°C, depending on the catalyst and substrates) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully cool the reaction vessel in an ice bath.
-
Quench the reaction by slowly adding the mixture to a beaker of crushed ice and water. This will hydrolyze the catalyst and precipitate the crude product.
-
Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude indole derivative using silica gel column chromatography.
Data Summary
The following table provides representative conditions for the synthesis of bioactive heterocycles using substituted phenylhydrazines, which serve as a guide for reactions with (2,6-bis(trifluoromethyl)phenyl)hydrazine.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Solvent | Temp. (°C) | Typical Yield | Reference(s) |
| Pyrazole Synthesis | Phenylhydrazine | Acetylacetone | Ethanol / Acetic Acid | Reflux | High (70-95%) | [3] |
| Pyrazole Synthesis | (2,6-Dichlorophenyl)hydrazine | Substituted Acetophenone | Ethanol | Reflux | Good | |
| Fischer Indole | Phenylhydrazine | Cyclohexanone | Polyphosphoric Acid (PPA) | 100-120 | Good (70-85%) | [5][6] |
| Fischer Indole | m-Tolylhydrazine | Isopropyl methyl ketone | Glacial Acetic Acid | RT | High (88%) | [5] |
Conclusion
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a potent synthetic intermediate for accessing novel bioactive molecules, particularly N-aryl pyrazoles and N-aryl indoles. The dual trifluoromethyl groups provide a powerful handle for enhancing metabolic stability and modulating the physicochemical properties of drug candidates. The protocols outlined herein for pyrazole and indole synthesis provide robust and versatile starting points for researchers. Careful selection of reaction partners and optimization of catalytic conditions will enable the exploration of new chemical space and the development of innovative therapeutics.
References
-
Mehraban, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Available at: [Link]
-
Panday, S. K., & Kumar, D. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367-27372. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series, 1853(1), 012059. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. Available at: [Link]
-
Li, Z., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7437-7446. Available at: [Link]
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(18), 7433–7440. Available at: [Link]
-
Kaur, H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(8), 867-882. Available at: [Link]
-
Borges, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. orientjchem.org [orientjchem.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Welcome to the technical support center for the purification of (2,6-Bis(trifluoromethyl)phenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this valuable synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, purification, and analysis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine.
Q1: What are the typical impurities found in crude (2,6-Bis(trifluoromethyl)phenyl)hydrazine?
A1: Crude (2,6-Bis(trifluoromethyl)phenyl)hydrazine, typically synthesized via diazotization of 2,6-bis(trifluoromethyl)aniline followed by reduction, may contain several impurities.[1] These can include:
-
Unreacted Starting Material: Residual 2,6-bis(trifluoromethyl)aniline.
-
Oxidation Products: Hydrazines are susceptible to air oxidation, which can lead to the formation of colored impurities and tars. Exposure to air and light often causes the compound to turn from a white or pale yellow solid to a red or brown oil.[2][3]
-
Side-Reaction Products: Impurities from incomplete reduction or side reactions during the diazotization process.
-
Inorganic Salts: Residual salts from the workup, such as sodium sulfite or sodium chloride, if the synthesis involved a reduction with sodium sulfite.[4]
Q2: My sample of (2,6-Bis(trifluoromethyl)phenyl)hydrazine has developed a red-brown color. What caused this, and is it still usable?
A2: The development of a red-brown color is a classic sign of oxidation.[2] Phenylhydrazines are notoriously sensitive to air and light. While the presence of color indicates some degradation, the bulk of the material may still be viable. The colored impurities can often be removed by purification techniques such as column chromatography or recrystallization, which can restore the compound to a white or pale-yellow solid suitable for subsequent reactions.
Q3: What are the recommended storage and handling conditions for (2,6-Bis(trifluoromethyl)phenyl)hydrazine?
A3: Due to its sensitivity, proper storage is critical to maintain the compound's integrity.
-
Storage Temperature: Store in a cool, dry place. Refrigeration at 4°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]
-
Container: Use a tightly sealed container, preferably an amber glass vial to protect it from light.[6]
-
Handling: Always handle in a well-ventilated area, preferably a fume hood.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as phenylhydrazines can be toxic upon inhalation, ingestion, or skin contact.[6]
Q4: Is it better to purify the free base or the hydrochloride salt of (2,6-Bis(trifluoromethyl)phenyl)hydrazine?
A4: Both forms can be purified, and the choice often depends on the subsequent application and the nature of the impurities.
-
Hydrochloride Salt: Hydrazine salts are generally more stable to air oxidation than the corresponding free bases.[4] They are often crystalline solids and can be effectively purified by recrystallization. If your synthesis yields the hydrochloride salt, it is often best to purify it in this form.
-
Free Base: If the free base is required for the next reaction step, it can be purified directly. Column chromatography is often effective for the free base, especially if it is an oil or if impurities are not easily removed by recrystallization. The free base can be generated from the hydrochloride salt by neutralization with a mild base (e.g., sodium bicarbonate) followed by extraction.[8]
Q5: How can I accurately assess the purity of my purified (2,6-Bis(trifluoromethyl)phenyl)hydrazine?
A5: A combination of analytical techniques should be used to confirm purity:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are excellent for confirming the chemical structure and identifying proton- or fluorine-containing impurities. Quantitative NMR (qNMR) can be used for a precise purity assessment.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting trace impurities. A purity of >98% by HPLC is often considered high-quality for pharmaceutical applications.[10][11]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity for a solid compound.
Part 2: Troubleshooting Guide for Purification
This guide provides solutions to common problems encountered during the purification of (2,6-Bis(trifluoromethyl)phenyl)hydrazine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Test different solvent systems. The ideal solvent dissolves the compound when hot but not when cold. Hexane/ethyl acetate or toluene/heptane mixtures are good starting points.[9] 2. Use the minimum amount of hot solvent required to fully dissolve the crude material. 3. Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. The crude material may require purification by column chromatography before a final recrystallization step. 2. Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Streaking on TLC Plate During Chromatography | 1. Compound is too polar for the eluent system. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. Sample is overloaded on the TLC plate. | 1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize acidic sites on the silica gel and improve peak shape.[12] 3. Spot a more dilute solution of your sample on the TLC plate. |
| Product Decomposes on Silica Gel Column | 1. The compound is unstable on acidic silica gel. 2. Prolonged contact time with the stationary phase. | 1. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column, or use a less acidic stationary phase like neutral alumina. 2. Perform flash column chromatography rather than gravity chromatography to minimize the run time. Elute the product as quickly as possible. |
| Color Reappears Shortly After Purification | 1. The purified compound is being re-exposed to air/oxygen. | 1. Immediately place the purified, solvent-free product under an inert atmosphere (argon or nitrogen).[5] 2. Handle the material quickly and avoid prolonged exposure to the atmosphere. |
Part 3: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for removing both more polar and less polar impurities and is suitable for compounds that are oils or solids.
1. Preparation:
- TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4 for good separation.[13]
- Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
2. Sample Loading:
- Dissolve the crude (2,6-Bis(trifluoromethyl)phenyl)hydrazine in a minimal amount of dichloromethane or the eluent.
- Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
3. Elution and Fraction Collection:
- Add the eluent to the column and apply positive pressure (using a pump or compressed air) to achieve a steady flow.[13]
- Collect fractions in test tubes and monitor the elution of the product by TLC.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying crude material that is already substantially pure and crystalline.
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
- Common solvent systems include hexane/ethyl acetate, ethanol/water, or toluene.[9][14]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.
- Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent dropwise if needed to achieve full dissolution.
3. Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling encourages the formation of large, pure crystals.
- Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[13]
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
- Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Part 4: Visualization of Workflows & Logic
Purification Method Selection
The choice between chromatography and recrystallization depends on the purity and physical state of the crude material.
Caption: Decision tree for selecting a purification method.
General Purification Workflow
The overall process from a crude reaction mixture to a pure, stable product follows several key steps.
Caption: General workflow for purification.
Part 5: Comparison of Purification Methods
| Parameter | Flash Column Chromatography | Recrystallization |
| Applicability | Solids and oils; complex mixtures with multiple components. | Solids only; best for crude material that is already >90% pure. |
| Resolution | High; can separate compounds with very similar polarities. | Lower; relies on differences in solubility. Co-crystallization can be an issue. |
| Scalability | Can be scaled up, but requires large amounts of solvent and silica. | Highly scalable and often more economical for large quantities. |
| Speed | Relatively fast for small scales (1-3 hours). | Can be time-consuming due to slow cooling and drying steps. |
| Solvent Consumption | High. | Moderate to low. |
| Typical Purity | >95%[13] | >99% (if successful) |
| Key Advantage | High resolving power for difficult separations.[9] | Simplicity and cost-effectiveness at scale. |
References
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Org. Synth. 2023, 100, 275-293. [Link]
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Coll. Vol. 1, p.442 (1941); Vol. 2, p.71 (1922). [Link]
- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
- Google Patents. (1982).
-
Wiley-VCH. (n.d.). Supporting Information for [Article Title]. [Link]
-
MDPI. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives. Molecules 2022, 27, 1148. [Link]
-
Chemwatch. (n.d.). GHS Safety Data Sheet - PHENYLHYDRAZINE. [Link]
-
Organic Syntheses. (2014). PALLADIUM-CATALYZED FORMYLATION OF ARYL BROMIDES WITH 2,4,6-TRICHLOROPHENYL FORMATE. Org. Synth. 2014, 91, 39-51. [Link]
- Google Patents. (n.d.).
- Google Patents. (2018). CN107652157A - Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
- Google Patents. (2019). US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts....
-
PrepChem.com. (2018). Preparation of phenylhydrazine. [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. [Link]
Sources
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. 2-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-34-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses | MDPI [mdpi.com]
Technical Support Center: (2,6-Bis(trifluoromethyl)phenyl)hydrazine Solutions
Welcome to the technical support guide for (2,6-Bis(trifluoromethyl)phenyl)hydrazine and its solutions. As a Senior Application Scientist, I have designed this resource to provide you with expert insights and practical troubleshooting advice to ensure the stability and efficacy of this critical reagent in your research. Hydrazine derivatives are powerful tools, but their reactivity also makes them susceptible to degradation if not handled with care. This guide explains the "why" behind the protocols, empowering you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My (2,6-Bis(trifluoromethyl)phenyl)hydrazine solution has changed color from colorless/pale yellow to a darker yellow, red, or brown. Is it still usable?
Immediate Answer: A significant color change indicates oxidative degradation. For sensitive or quantitative experiments, it is highly recommended to discard the solution and prepare a fresh one.
Root Cause Analysis: Substituted phenylhydrazines are prone to oxidation when exposed to atmospheric oxygen.[1][2] This process can be accelerated by exposure to light (photodegradation), elevated temperatures, or the presence of catalytic metal ion impurities (e.g., iron, copper) from glassware or reagents.[3][4] The resulting colored compounds are typically azo or azoxy species and other oxidation byproducts, which can interfere with your reaction and reduce the effective concentration of the active hydrazine.
Preventative Measures & Solutions:
-
Inert Atmosphere is Critical: Always prepare and store solutions under an inert atmosphere (e.g., Argon or Nitrogen). Use solvents that have been thoroughly degassed by sparging with an inert gas for at least 20-30 minutes.
-
Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity, as impurities can catalyze degradation.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light-induced degradation.[5][6]
-
Prepare Fresh: The most reliable practice is to prepare the solution immediately before use. Avoid preparing large stock solutions that will be stored for extended periods.
Q2: A precipitate has formed in my refrigerated hydrazine solution. What is it, and can I use the supernatant?
Immediate Answer: Do not use the solution without further investigation. The precipitate could be your compound crashing out of solution or an insoluble degradation product.
Root Cause Analysis:
-
Low Solubility: The solubility of (2,6-Bis(trifluoromethyl)phenyl)hydrazine or its salt form (e.g., hydrochloride) may be significantly lower at reduced temperatures. The precipitate could simply be the pure, un-degraded starting material.
-
Degradation: The precipitate could be an insoluble product resulting from slow degradation over time, even at low temperatures.
-
Reaction with Contaminants: Hydrazines can react with atmospheric carbon dioxide to form carbazate salts, which may have poor solubility in organic solvents.
Troubleshooting Protocol:
-
Warm to Room Temperature: Allow the vial to warm to ambient temperature. If the precipitate redissolves completely, it was likely due to low-temperature insolubility. The solution may be usable, but it is a sign that your concentration is near the saturation point for that solvent at that temperature.
-
Inspect for Insolubles: If the precipitate does not redissolve upon warming, it is almost certainly a degradation product. The solution is compromised and must be discarded. Using the supernatant is not advised as it will contain an unknown concentration of the active hydrazine and soluble impurities.
Below is a workflow to guide your decision-making process when encountering a precipitate.
Caption: Decision tree for handling precipitated solutions.
Q3: My reaction yield is low or the reaction failed. How can I confirm if the hydrazine solution is the cause?
Immediate Answer: An inactive hydrazine solution is a common cause of failure in reactions like the Fischer indole synthesis or hydrazone formation.[7] A stability check is warranted.
Root Cause Analysis: The active hydrazine concentration has likely diminished due to decomposition from one or more of the factors previously discussed: oxidation, light exposure, or heat.[3][4] Hydrazines are strong reducing agents and will readily react with oxidants, rendering them inactive for their intended purpose.[3]
Recommended Stability Verification Protocol:
-
Prepare a Fresh, "Gold Standard" Solution: Make a new solution of (2,6-Bis(trifluoromethyl)phenyl)hydrazine following all best practices (degassed solvent, inert atmosphere, protection from light).
-
Run a Control Reaction: Set up a small-scale, reliable, and fast control reaction (e.g., hydrazone formation with a simple aldehyde like benzaldehyde) that you know works.
-
Compare Performance: Run the control reaction in parallel using your suspect (old) solution and the freshly prepared solution.
-
Analyze Results: Compare the outcomes via TLC, LC-MS, or ¹H NMR. A stark difference in conversion will confirm that your original solution has degraded.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to store the solid (2,6-Bis(trifluoromethyl)phenyl)hydrazine?
Store the solid compound in a tightly sealed container in a cool, dry, and dark environment, such as a desiccator inside a cabinet.[5] It should be kept away from heat, open flames, and incompatible materials like strong oxidizing agents.[3][8] For long-term stability, storing the container inside a larger vessel backfilled with an inert gas is an excellent practice.
Q2: What are the best practices for preparing a stable solution?
The diagram below outlines the validated workflow for preparing a stable hydrazine solution for immediate use or short-term storage.
Caption: Workflow for preparing stable hydrazine solutions.
Q3: How long can I store a prepared solution?
For optimal results, solutions should be prepared fresh daily. If storage is unavoidable, a solution in a high-purity, degassed aprotic solvent (like THF or Toluene), stored under argon in a sealed, light-protected vial in a refrigerator, may be viable for a few days to a week. However, its efficacy should be re-verified if the experiment is critical.
Q4: What are the primary chemical incompatibilities I should be aware of?
As a strong reducing agent and a base, (2,6-Bis(trifluoromethyl)phenyl)hydrazine and its solutions should not come into contact with:
-
Oxidizing Agents: Peroxides, hypochlorites, permanganates, etc., can cause vigorous to explosive reactions.[3]
-
Strong Acids: While it forms salts, neutralization with strong acids can be highly exothermic.[3]
-
Metal Oxides: Certain metal oxides can catalyze rapid decomposition.[3][4]
-
Aldehydes and Ketones: It will react to form hydrazones, so avoid cross-contamination unless this is the intended reaction.
| Parameter | Recommendation | Rationale |
| Solvent Choice | High-purity, anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, ACN). | Minimizes unwanted side reactions and degradation pathways. Water can hydrolyze some reagents and moisture can catalyze disproportionation.[9] |
| Atmosphere | Inert (Argon or Nitrogen). | Prevents rapid oxidative degradation, which is the primary instability pathway.[3][4] |
| Temperature | Store solutions at 2-8°C. Allow to warm before use. | Slows the rate of thermal decomposition.[4] |
| Light Exposure | Protect from light using amber vials or foil. | Prevents photolytic degradation pathways.[6] |
| Container | Clean glass vials with PTFE-lined caps. | Avoids contamination from plastics and catalytic metals. Hydrazine solutions can attack rubber and cork.[3] |
Table 1: Summary of Recommended Solution Preparation and Storage Conditions.
References
-
Performance Chemicals Hydrazine - Arxada. ()
-
SAFETY DATA SHEET - Fisher Scientific. ()
-
CB-LSOP-Hydrazines.docx - The Brückner Research Group. ()
-
SAFETY DATA SHEET - Sigma-Aldrich. ()
-
SAFETY DATA SHEET - TCI Chemicals. ()
-
SAFETY DATA SHEET - Fisher Scientific. ()
-
SAFETY DATA SHEET - TCI Chemicals. ()
-
Safety and Handling of Hydrazine - DTIC. ()
-
SAFETY DATA SHEET - TCI Chemicals. ()
-
2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 - Sigma-Aldrich. ()
-
Phenylhydrazine hydrochloride - Chemwatch. ()
-
Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. ()
-
Acetone hydrazone - Organic Syntheses Procedure. ()
-
Phenylhydrazine - Wikipedia. ()
-
Description, Synthesis and Usage of Phenylhydrazine - ChemicalBook. ()
-
The Chemical and Biochemical Degradation of Hydrazine - DTIC. ()
-
Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... - Google Patents. ()
-
Phenylhydrazine - Organic Syntheses Procedure. ()
-
Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. ()
-
Overview of Phenylhydrazine-Based Organic Transformations - ResearchGate. ()
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. arxada.com [arxada.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Welcome to the technical support center for the synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure a successful and reproducible outcome.
Troubleshooting Guide: Common Issues & Solutions
The synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine from its corresponding aniline is a robust process but is sensitive to several parameters. Below are common issues encountered during the experiment, their root causes, and recommended corrective actions.
| Symptom / Observation | Probable Cause(s) | Corrective Action & Scientific Rationale |
| Low or No Yield of Final Product | 1. Decomposition of Diazonium Salt: The aryl diazonium salt intermediate is highly unstable at elevated temperatures.[1] | Maintain Strict Temperature Control (0-5 °C): Use an ice-salt bath throughout the diazotization step (addition of sodium nitrite).[2][3] The diazonium group is an excellent leaving group (N₂ gas), and temperatures above 5-10 °C can cause it to rapidly hydrolyze to the corresponding phenol, irreversibly consuming your intermediate.[1][4] Use Immediately: The diazonium salt solution should be used in the subsequent reduction step without delay to minimize decomposition.[1][2] |
| 2. Incomplete Reduction: Insufficient reducing agent or non-optimal pH can prevent the full conversion of the diazonium salt to the hydrazine. | Use Stoichiometric Excess of Reducing Agent: Employ a slight excess of sodium sulfite (or sodium metabisulfite) to ensure the reaction is driven to completion.[2] Control Reduction pH: The reduction with sodium sulfite is most efficient in a pH range of 7-9.[2] This can be achieved by preparing a buffered solution of the sulfite or by the controlled addition of a base. The pH affects the stability and reactivity of the azo-sulfite intermediate that forms during the reduction process.[2][4] | |
| Reaction Mixture Turns Dark Brown/Black with Gas Evolution | Diazonium Salt Decomposition: This is a classic sign of the diazonium salt decomposing to form phenol and other polymeric byproducts, with the gas being nitrogen (N₂).[1] | Immediate and Efficient Cooling: Ensure the reaction flask is well-submerged in a properly maintained ice-salt bath before and during the addition of the sodium nitrite solution. Pre-cooling the nitrite solution is also recommended.[1] Rapid addition of reagents can create localized hot spots, so slow, dropwise addition is critical.[1] |
| Formation of a Red or Orange Precipitate | Azo Coupling Side Reaction: The highly electrophilic diazonium salt can react with the starting material, 2,6-bis(trifluoromethyl)aniline (which is nucleophilic), to form a brightly colored azo compound.[5] | Use Excess Acid During Diazotization: An excess of hydrochloric acid is used to ensure all the starting aniline is converted to its hydrochloride salt. This protonates the amino group, rendering it non-nucleophilic and thus unable to participate in azo coupling.[5] |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Side products, such as the corresponding phenol or unreacted starting material, can act as eutectic impurities, lowering the melting point and preventing crystallization. | Purification is Necessary: If direct crystallization fails, column chromatography is the recommended next step to separate the desired hydrazine from impurities.[6] A common mobile phase for phenylhydrazines is a mixture of hexane and ethyl acetate.[6] Trituration: Try adding a non-polar solvent like cold hexane or pentane and scratching the flask to induce crystallization or solidify the oil.[6] |
| 2. Product is Naturally an Oil: Some substituted phenylhydrazines are oils or low-melting solids at room temperature. | Confirm Physical State: Check literature sources for the expected physical state of (2,6-Bis(trifluoromethyl)phenyl)hydrazine. If it is an oil, purification should be performed using column chromatography or vacuum distillation.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for (2,6-Bis(trifluoromethyl)phenyl)hydrazine?
The most common and established method is a two-step sequence starting from 2,6-bis(trifluoromethyl)aniline.[8]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form an aryl diazonium salt.[3]
-
Reduction: The resulting diazonium salt is then immediately reduced to the corresponding hydrazine using a mild reducing agent, most commonly sodium sulfite.[4][9]
The workflow is summarized in the diagram below.
Caption: General synthesis workflow.
Q2: Why is strict temperature control at 0-5 °C so critical during diazotization?
Aryl diazonium salts are notoriously unstable intermediates.[1] The bond between the aromatic ring and the diazonium group is weak, and the diazonium group (N₂) is a highly stable leaving group. If the temperature rises above 5-10 °C, the diazonium salt will readily react with water in the solvent in a nucleophilic substitution reaction, leading to the formation of the corresponding phenol and releasing nitrogen gas.[1][4] This decomposition is irreversible and is the primary cause of low yields.
Q3: What are the major side reactions I need to be aware of?
Besides the thermal decomposition described above, two other side reactions are prominent:
-
Phenol Formation: As mentioned, this occurs when the diazonium salt reacts with water. It is minimized by keeping the temperature low.
-
Azo Coupling: The diazonium ion is an electrophile, while the unreacted starting aniline is a nucleophile. If free aniline is present, it can attack the diazonium salt to form a diazoamino compound, which can rearrange to form a colored azo dye.[5] This is suppressed by using an excess of strong acid during diazotization, which protonates the free aniline and deactivates it.[5]
The diagram below illustrates the desired reaction versus these key side reactions.
Caption: Desired reduction pathway versus major side reactions.
Q4: Are there any specific safety precautions for this reaction?
Yes. While aryl diazonium salts are generally used in solution, it is critical to remember that solid diazonium salts are shock-sensitive and can be explosive .[10] Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately. Standard laboratory personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing substituted phenylhydrazines.[9][11]
Step 1: Diazotization of 2,6-bis(trifluoromethyl)aniline
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated hydrochloric acid (30 mL) and water (10 mL).
-
Cool the flask in an ice-salt bath to -5 °C.
-
Slowly add 2,6-bis(trifluoromethyl)aniline (11.45 g, 0.05 mol) to the stirred acid solution. A thick white slurry of the hydrochloride salt will form. Maintain the temperature between -5 and 0 °C.
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in water (15 mL) and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over 30-45 minutes. Critically maintain the internal reaction temperature at -5 to 0 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The resulting solution is the diazonium salt, which should be used immediately.
Step 2: Reduction of the Diazonium Salt
-
In a separate 500 mL flask, prepare a solution of sodium sulfite (15.75 g, 0.125 mol) in water (125 mL).
-
Cool this sulfite solution to 10 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred sulfite solution. The rate of addition should be controlled to keep the temperature between 10-15 °C. A color change is typically observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
Step 3: Hydrolysis and Isolation
-
Carefully add concentrated hydrochloric acid (50 mL) to the reaction mixture. The pH should become strongly acidic.
-
Heat the mixture to reflux (approx. 95-100 °C) for 2-3 hours.[7][11]
-
Cool the reaction mixture in an ice bath to 5-10 °C. The product, (2,6-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride, should precipitate as a solid.[11]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Dry the solid product. If the free base is desired, the hydrochloride salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[9]
Troubleshooting Workflow
If you encounter issues, use the following decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting common issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 11. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to maintain the aqueous solubility of heavily fluorinated phenylhydrazines. (2,6-Bis(trifluoromethyl)phenyl)hydrazine presents a unique physicochemical challenge that standard buffer dilutions cannot solve.
This guide provides field-proven troubleshooting, theoretical grounding, and self-validating protocols to ensure your in vitro assays and in vivo dosing studies succeed.
Section 1: The Chemical Conundrum (Mechanistic Causality)
To successfully formulate (2,6-Bis(trifluoromethyl)phenyl)hydrazine, you must first understand why it resists aqueous solubilization. The difficulty stems from three interacting molecular features:
-
Extreme Lipophilicity: The two ortho-trifluoromethyl (-CF3) groups are highly hydrophobic, pushing the predicted LogP to approximately 2.9. This makes the free base highly crystalline and practically insoluble in water[1].
-
Suppressed Basicity: While unsubstituted phenylhydrazine can easily form water-soluble hydrochloride salts, the strong electron-withdrawing inductive effect of the two CF3 groups drastically pulls electron density away from the hydrazine nitrogen. This severely lowers its pKa[2].
-
pH-Dependent Precipitation: Even if you purchase the pre-formed hydrochloride salt (CAS 2178125-33-0), introducing it to a physiological buffer (pH 7.4) neutralizes the weak salt. Because the environment is not acidic enough to maintain protonation, it rapidly deprotonates into the hydrophobic free base, leading to immediate precipitation[3].
Section 2: Troubleshooting FAQs
Q1: I dissolved the HCl salt in water, but when I added it to my cell culture media (pH 7.4), it instantly turned cloudy. What happened? A: You are observing the rapid dissociation of the HCl salt. Because the basicity of the hydrazine is suppressed by the CF3 groups, the molecule cannot remain protonated at neutral pH. It reverts to the free base and crashes out of solution. To prevent this, you must pre-formulate the compound using a co-solvent cascade or cyclodextrin complexation before introducing it to neutral media.
Q2: Can I just use DMSO to dissolve it for my in vitro cell assays? A: Yes, the free base is miscible in polar aprotic solvents like DMSO[3]. However, for cell-based assays, your final DMSO concentration must not exceed 0.5% - 1.0% v/v to prevent solvent-induced cytotoxicity. If your required working concentration is high (e.g., >50 µM), a 1% DMSO dilution will still result in precipitation. In these cases, you must switch to complexation strategies.
Q3: How do I prepare a high-concentration stock for systemic in vivo dosing (e.g., intravenous injection) without causing an embolism? A: Pure aqueous buffers will fail. You must use a biocompatible co-solvent and surfactant cascade. A standard field-proven vehicle is 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline . The DMSO dissolves the crystal lattice, PEG300 prevents immediate nucleation upon dilution, and Tween 80 forms protective micelles that shield the highly fluorinated aromatic ring from the aqueous phase.
Section 3: Solubilization Decision Logic
Use the following logic tree to determine the appropriate solubilization strategy based on your experimental constraints.
Decision tree for solubilizing (2,6-Bis(trifluoromethyl)phenyl)hydrazine based on application.
Section 4: Standardized Solubilization Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For Aqueous Assays)
Mechanism: HP-β-CD features a lipophilic inner cavity and a hydrophilic outer surface. It encapsulates the hydrophobic bis(trifluoromethyl)phenyl ring, masking it from water while the hydrophilic exterior maintains aqueous solubility[4].
Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.
Step-by-Step Methodology:
-
Preparation of Carrier: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 20% (w/v). Stir until completely clear.
-
Compound Addition: Add the (2,6-Bis(trifluoromethyl)phenyl)hydrazine powder directly to the cyclodextrin solution.
-
Mechanical Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 30 minutes at room temperature (25°C) to drive the inclusion complex formation.
-
Filtration: Pass the solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, precipitated free base.
-
Self-Validating Check: Visually inspect the filter membrane. If a heavy white residue remains, the compound has exceeded the complexation capacity of the cyclodextrin. Always verify the final filtrate concentration via UV-Vis or LC-MS against a standard curve prepared in 100% DMSO to confirm the exact molarity before dosing.
Protocol B: Co-Solvent/Surfactant Cascade (For In Vivo Dosing)
Mechanism: This protocol uses a step-wise reduction in solvent polarity to prevent nucleation.
Step-by-Step Methodology:
-
Primary Solubilization: Dissolve the compound completely in 5% (total final volume) DMSO. Ensure the solution is perfectly clear.
-
Co-Solvent Addition: Add 40% (total final volume) PEG300 to the DMSO solution. Vortex for 1 minute.
-
Surfactant Addition: Add 5% (total final volume) Tween 80. Vortex aggressively until a homogenous, slightly viscous liquid forms.
-
Aqueous Dilution: Slowly add 50% (total final volume) sterile Saline or pure water drop-by-drop while continuously vortexing.
-
Self-Validating Check: The final solution must be optically clear. If any opalescence or cloudiness is observed, micelle formation has failed, and the solution must not be injected intravenously.
Section 5: Quantitative Data Summaries
Table 1: Physicochemical Profile of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
| Property | Value/Description | Impact on Solubilization |
| Molecular Weight | 244.14 g/mol (Free Base) | Moderate size, but dominated by heavy, lipophilic fluorine atoms. |
| LogP (Predicted) | ~2.9 | Highly lipophilic; strongly favors organic solvents over water[1]. |
| pKa (Hydrazine) | Significantly suppressed | Resists protonation at pH 7.4; HCl salts will rapidly dissociate[2]. |
| Organic Solubility | Miscible in DMSO, DMF, EtOH | Excellent for creating highly concentrated master stocks[3]. |
| Aqueous Solubility | < 0.1 mg/mL (Free Base) | Requires extensive formulation (micelles or cyclodextrins). |
Table 2: Recommended Excipient Limits by Assay Type
| Excipient / Co-Solvent | Max In Vitro Limit (Cell Culture) | Max In Vivo Limit (Systemic IV/IP) | Primary Function |
| DMSO | 0.5% - 1.0% | 5% - 10% | Primary solubilizer; breaks the crystal lattice. |
| PEG300 / PEG400 | 1% - 2% | 40% - 50% | Co-solvent; prevents rapid precipitation upon dilution. |
| Tween 80 | 0.1% | 5% - 10% | Surfactant; forms protective micelles around the compound. |
| HP-β-CD | 10% - 20% | 20% - 30% | Complexation agent; shields the bis-CF3-phenyl ring. |
References
-
[1] Molaid Chemical Database: (2,6-bis(trifluoromethyl)phenyl)hydrazine (CAS 1334128-72-1). Molaid. Available at:[Link]
-
[2] Continuous Flow Process For the Synthesis of Phenylhydrazine Salts (US20190152896A1). Google Patents. Available at:
-
[4] Cyclodextrins in drug delivery. PubMed (National Institutes of Health). Available at: [Link]
Sources
- 1. (2,6-bis(trifluoromethyl)phenyl)hydrazine - CAS号 1334128-72-1 - 摩熵化学 [molaid.com]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedure for (2,6-Bis(trifluoromethyl)phenyl)hydrazine reactions
Executive Summary
You are working with (2,6-Bis(trifluoromethyl)phenyl)hydrazine .[1][2] This is not a standard phenylhydrazine.[1][3] The two ortho-trifluoromethyl groups create a unique steric and electronic environment that renders standard hydrazine protocols ineffective or even counterproductive.[1][2]
This guide treats the molecule as a specific chemical entity with distinct behaviors: extreme lipophilicity , suppressed nucleophilicity , and anomalously low basicity .[3]
Module 1: The "Why" and "How" (Mechanistic Grounding)
Before attempting a workup, you must understand why this molecule behaves differently than unsubstituted phenylhydrazine.[1][3]
-
The "Teflon" Effect (Lipophilicity): The two
groups are highly lipophilic. Unlike phenylhydrazine, which has reasonable water solubility, this derivative will partition strongly into organic solvents (DCM, EtOAc).[1][3] Standard aqueous washes will not remove it effectively. [1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Electronic Deactivation (Basicity): The inductive effect (
) of twongcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> groups pulls electron density from the aromatic ring, which in turn pulls density from the hydrazine nitrogens. -
Steric Shielding: The ortho-substitution patterns block the
-nitrogen, making it less nucleophilic but also protecting it slightly from some side reactions.[3][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Module 2: Standard Operating Procedure (SOP)
Scenario: You have completed a condensation reaction (e.g., Fischer Indole or Pyrazole synthesis) and need to isolate the product.[1][3]
Phase A: Quench & Extraction
-
The Quench: Do not quench with strong acid immediately. If your reaction was in alcohol, concentrate it first to remove the bulk solvent.[1][3]
-
Solvent Choice: Use Dichloromethane (DCM) rather than Ethyl Acetate if possible.[1][3] The high density of DCM helps separate the heavy fluorinated byproducts.
-
The Wash (Crucial Deviation):
-
Perform a standard wash sequence: Water
Brinengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> Dry ( ). -
Note: If your product is more basic than the hydrazine (e.g., an indole), you can extract the product into 2M HCl, wash the organic layer (containing the fluorinated hydrazine) away, and then basify the aqueous layer to recover your product.[3]
Phase B: Purification
-
Column Chromatography: This is the preferred method.[1]
-
Stationary Phase: Silica gel (standard).[1]
-
Mobile Phase Modifier: If the hydrazine co-elutes, add 1% Triethylamine to your eluent to sharpen the bands.[3]
-
Recrystallization: If the product is solid, recrystallize from Heptane/EtOAc .[1][3] The fluorinated hydrazine is very soluble in heptane and will likely stay in the mother liquor.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: "I washed the reaction with 1M HCl three times, but the hydrazine starting material is still in my NMR."
Diagnosis: Basicity Mismatch. As noted in Module 1, the pKa of this hydrazine is too low. In 1M HCl, a significant equilibrium exists where the hydrazine remains unprotonated (free base) and lipophilic.[1][3] Resolution:
-
Chemical Scavenging (Recommended): Add 1.5 equivalents (relative to excess hydrazine) of 4-nitrobenzaldehyde or a polymer-supported aldehyde resin to the crude mixture.[1][2]
-
Mechanism: The hydrazine reacts to form a hydrazone.[1][3][4]
-
Refinement: Stir the scavenger for 1-2 hours at room temperature before evaporation.
Q2: "My crude oil turned from yellow to deep red/brown upon standing."
Diagnosis: Air Oxidation. Electron-deficient hydrazines are prone to oxidation to diazenes (azo compounds) or radical species upon exposure to air and light.[1] Resolution:
-
Immediate Action: Purify immediately. Do not store the crude oil overnight.[1]
-
Prevention: Perform all workups under an inert atmosphere (Nitrogen/Argon) if possible.[1] Store the purified material in the dark at -20°C.
-
Salvage: If the product is stable, a quick filtration through a plug of silica can remove the colored oxidation products (which are often more polar or form tars).
Q3: "The hydrazine is streaking across my TLC plate, masking my product."
Diagnosis: Silica Interaction.
Even with electron-withdrawing groups, the terminal
-
Pre-treat the Plate: Run the empty TLC plate in the eluent containing 1%
before spotting your compound.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Visualization: Do not rely solely on UV.[1][3] Use Anisaldehyde Stain .[1][3]
Module 4: Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for working up reactions involving this specific hydrazine.
Figure 1: Decision matrix for the isolation of products derived from electron-deficient aryl hydrazines. Note the divergence based on product basicity.
Module 5: Safety & Handling Data
Risk Profile:
-
Hemolytic Anemia: Like all phenylhydrazines, this compound is a potent blood toxin.[1][3] It can cause destruction of red blood cells upon chronic exposure.[1][3]
-
Waste Disposal: All aqueous washes containing this hydrazine must be treated as hazardous organic waste, not standard aqueous waste, due to its toxicity and fluorinated nature.[1][3]
Data Summary Table:
| Property | Value | Implication for Workup |
| Molecular Weight | 244.14 g/mol | Heavy; stays in lower phase in water/ether extractions.[1][2] |
| Estimated pKa | < 2.5 (Conjugate Acid) | Do not use weak acid washes. |
| LogP (Lipophilicity) | ~3.5 - 4.0 | Partitions strongly into organic solvents.[1][2] |
| Appearance | White solid / Yellow Oil | Darkening indicates oxidation.[1][3] |
| TLC Stain | Anisaldehyde / KMnO4 | Anisaldehyde is specific (Orange spots).[1] |
References
-
Sigma-Aldrich. Safety Data Sheet: 2-(Trifluoromethyl)phenylhydrazine hydrochloride.[1][2] (Analogous safety data). Link
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization. (Demonstrates handling of similar fluorinated aryl systems). Link[1][2]
-
Stefane, B., & Polanc, S. (2008).[1][3] CAN-Mediated Oxidation of Electron-Deficient Aryl and Heteroaryl Hydrazines.[2] Synlett.[3] (Discusses oxidation pathways of electron-poor hydrazines). Link[1][2]
-
Reach Devices. TLC Stains Preparation and Guide. (Protocols for Anisaldehyde and KMnO4 stains). Link
Sources
handling and storage of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Technical Support Center: (2,6-Bis(trifluoromethyl)phenyl)hydrazine Advanced Handling, Storage, and Experimental Troubleshooting Guide
Section 1: Senior Scientist’s Briefing
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treat fluorinated hydrazines like standard organic building blocks. This is a critical error. (2,6-Bis(trifluoromethyl)phenyl)hydrazine (CAS: 1334128-72-1) presents a unique chemical duality:
-
The Hydrazine Core: It is inherently reducing and nucleophilic, prone to oxidation and condensation with carbonyls.
-
The Ortho-Trifluoromethyl Groups: These provide significant steric bulk and strong electron-withdrawing effects. While this deactivates the nucleophilicity compared to phenylhydrazine, it also increases lipophilicity and alters solubility profiles.
This guide is designed to move you beyond basic SDS compliance into "experimental success" mode. We focus on preserving the integrity of your reagent and ensuring high-yield downstream chemistry.
Section 2: Emergency & Safety (The "Red Alert" Protocols)
Q: I spilled a small amount of the solid powder on the bench. Can I just sweep it up? A: Absolutely NOT. Hydrazines are potential sensitizers and can be toxic by inhalation. Dry sweeping creates dust aerosols that bypass standard surgical masks.
-
Protocol:
-
Isolate: Evacuate non-essential personnel.
-
Dampen: Gently cover the spill with a paper towel soaked in water or an inert oil (if the compound is strictly water-insoluble, oil prevents dust).
-
Collect: Scoop the damp material into a sealable hazardous waste container.
-
Decontaminate: Wash the surface with a dilute bleach solution (<5% sodium hypochlorite) to oxidize trace hydrazine residues, followed by water. Note: Ensure good ventilation as this may generate trace chloramines.
-
Q: What is the most critical PPE requirement specific to this compound? A: Glove Permeation Awareness. Standard latex gloves are insufficient for fluorinated hydrazines.
-
Recommendation: Use Nitrile (minimum 0.11 mm thickness) for splash protection. For prolonged handling or solution preparation, double-gloving or using Silver Shield/Laminate gloves is required. The CF3 groups increase lipid solubility, potentially accelerating skin absorption compared to non-fluorinated analogs.
Section 3: Storage & Stability (The "Shelf Life" Logic)
Q: The bottle arrived at room temperature. Should I be worried? A: Likely not, but move it immediately. Short-term transit stability is common, but long-term storage requires cold.
-
The Mechanism: Hydrazines undergo auto-oxidation in air to form diazenes and eventually azides or radical decomposition products. Heat accelerates this.
-
The Fix: Inspect the color. Pure (2,6-Bis(trifluoromethyl)phenyl)hydrazine should be white to pale yellow . If it is dark orange or brown, significant oxidation has occurred.
Q: How do I store an opened bottle to maximize shelf life? A: You must break the "Oxygen-Moisture" cycle. Storing under air at 4°C is worse than storing under Nitrogen at room temperature. Moisture condenses in the cold bottle, hydrolyzing the hydrazine or promoting oxidation.
Storage Workflow Diagram (Visualizing the decision logic for optimal preservation)
Caption: Decision matrix for preserving hydrazine integrity. Note that headspace purging is the single most effective step for opened containers.
Section 4: Experimental Handling (The "Benchtop" Guide)
Q: I'm trying to react this with an aldehyde, but the yield is low. Why? A: Steric Hindrance is your enemy (and friend). The two trifluoromethyl groups at the 2,6-positions create a "steric wall" around the hydrazine nitrogen.
-
The Science: The nucleophilicity of the terminal nitrogen is severely reduced compared to phenylhydrazine.
-
The Solution:
-
Catalysis: You almost certainly need an acid catalyst (e.g., Acetic Acid, p-TsOH) to activate the carbonyl electrophile.
-
Heat: Room temperature reactions may be too slow. Reflux in ethanol or toluene is often required to overcome the activation energy barrier imposed by the ortho-CF3 groups.
-
Q: What solvents should I strictly avoid? A: Acetone and other Ketones (unless they are the reactant). Hydrazines react with ketones to form hydrazones. If you use Acetone to clean your glassware or as a solvent, you will generate the acetone hydrazone impurity, which is often difficult to separate from your product.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH), Toluene.
Q: Can I use the Hydrochloride salt version instead of the free base? A: Yes, but you must liberate the base. The HCl salt (CAS 3107-34-4) is more stable but non-nucleophilic.
-
Protocol: If using the salt in a reaction, add a stoichiometric amount of a mild base (e.g., Sodium Acetate, Triethylamine) to the reaction mixture to deprotonate the hydrazine and allow it to react.
Quantitative Data: Solubility & Reactivity Profile
| Parameter | Characteristic | Implication for Experiment |
| Appearance | White to pale yellow solid | Darkening indicates oxidation; purify if brown. |
| Solubility (Water) | Very Low | Do not attempt aqueous reactions without a co-solvent. |
| Solubility (Organic) | High (DCM, THF, MeOH) | Preferred media for synthesis. |
| pKa (Conjugate Acid) | Lower than Phenylhydrazine | Less basic/nucleophilic due to electron-withdrawing CF3. |
| Steric Profile | High (2,6-substitution) | Requires longer reaction times or higher temps. |
Section 5: Troubleshooting (FAQs)
Q: My reaction mixture turned a deep red color. Is this normal? A: It often indicates oxidation to the azo/diazene species.
-
Diagnosis: If your desired product is not highly colored, a red shift usually suggests the formation of an azo compound (Ar-N=N-R). This happens if the reaction is exposed to air or if an oxidant is present.
-
Remedy: Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon). Add a mild reducing agent (like sodium metabisulfite) during workup if the product allows.
Q: The NMR shows a split peak for the CF3 groups. Is my compound impure? A: Not necessarily.
-
Explanation: The bulky 2,6-CF3 groups can restrict rotation around the N-N or C-N bond, creating rotamers. This can lead to broadened or split peaks in 19F or 1H NMR, especially at room temperature.
-
Verification: Run the NMR at a higher temperature (e.g., 50°C). If the peaks coalesce into a sharp singlet, it is a dynamic rotational effect, not an impurity.
Experimental Workflow: Synthesis Safety Check
Caption: Pre-reaction safety and chemical compatibility checklist to prevent side reactions.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16362575, (2,6-Bis(trifluoromethyl)phenyl)hydrazine. Retrieved from [Link]
-
American Chemical Society. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]
avoiding byproduct formation with (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Welcome to the technical support center for (2,6-Bis(trifluoromethyl)phenyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when using this highly electron-deficient reagent. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Section 1: Reagent Stability and Handling
Q1: I've noticed my (2,6-Bis(trifluoromethyl)phenyl)hydrazine has developed a slight color after storage. Is it degrading and how should it be handled?
A1: Yes, discoloration is a potential sign of degradation. Substituted hydrazines, in general, can be susceptible to oxidation by atmospheric oxygen, and they are often hygroscopic.[1] The two strong electron-withdrawing trifluoromethyl (CF₃) groups on this particular reagent do increase its stability compared to simpler phenylhydrazines, but proper handling is still critical.
Core Recommendations:
-
Storage: Store the reagent under an inert atmosphere (argon or nitrogen) at 2-8°C.[2] Ensure the container is tightly sealed to prevent moisture ingress.
-
Handling: When weighing and dispensing, work quickly and preferably in a glovebox or under a blanket of inert gas to minimize exposure to air and moisture. Hydrazine derivatives are known to attack materials like cork and rubber, so ensure you are using appropriate, compatible labware.[1]
-
Safety: (2,6-Bis(trifluoromethyl)phenyl)hydrazine and its derivatives should be handled with care, as related compounds are skin and eye irritants and can be harmful if swallowed or inhaled.[3][4][5][6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Section 2: Troubleshooting Hydrazone Formation
Q2: My hydrazone formation with an aldehyde/ketone is slow and incomplete. Why is this happening?
A2: This is a common issue directly related to the electronic nature of your hydrazine. The two CF₃ groups are powerful electron-withdrawing groups, which significantly decrease the nucleophilicity of the hydrazine nitrogen atoms. This reduced nucleophilicity slows down the initial attack on the carbonyl carbon, which is the rate-determining step for hydrazone formation under many conditions.
While electron-withdrawing groups on the carbonyl component can accelerate the reaction, the dominant factor here is the reduced reactivity of your specific hydrazine.[7]
Troubleshooting Steps:
-
Catalysis: The reaction is acid-catalyzed. If you are not using a catalyst, add a catalytic amount of a mild acid like acetic acid. If you are already using a catalyst, you may need to screen others. For particularly stubborn cases, stronger acids can be used, but this can lead to other side reactions (see Section 3).
-
Solvent: Use a protic solvent like ethanol or methanol which can participate in proton transfer steps. Ensure the solvent is anhydrous, as water can shift the equilibrium back towards the starting materials.
-
Water Removal: Hydrazone formation is a condensation reaction that releases water. This equilibrium can be driven to the product side by actively removing water using a Dean-Stark apparatus or by adding molecular sieves.
-
Temperature: Gently heating the reaction can increase the rate. However, monitor carefully for byproduct formation, as higher temperatures can promote side reactions.
Q3: I am seeing a second product in my LC-MS with a mass corresponding to the condensation of my carbonyl with two molecules of hydrazine. What is this?
A3: You are likely observing the formation of an azine. This occurs when a second molecule of the carbonyl starting material reacts with the remaining N-H group of the initially formed hydrazone. While less common with sterically hindered hydrazines, it can occur, especially if the stoichiometry is not carefully controlled.
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the (2,6-Bis(trifluoromethyl)phenyl)hydrazine relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product hydrazone.
Section 3: Fischer Indole Synthesis Failures and Byproducts
Q4: I'm attempting a Fischer Indole Synthesis, but my yield is extremely low, and I'm mostly recovering starting material or a complex mixture. What's going wrong?
A4: The Fischer Indole Synthesis is notoriously challenging with strongly electron-deficient phenylhydrazines like (2,6-Bis(trifluoromethyl)phenyl)hydrazine.[8] The success of this reaction hinges on a critical[1][1]-sigmatropic rearrangement of the intermediate enehydrazine. The CF₃ groups destabilize the key transition state for this rearrangement, making the desired cyclization pathway less favorable.[8][9]
This creates a scenario where competing side reactions, particularly N-N bond cleavage, can become the dominant pathways.[9]
Troubleshooting Workflow for Low-Yield Fischer Indole Synthesis
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for Fischer Indole Synthesis.
Q5: My major byproduct is (2,6-Bis(trifluoromethyl)phenyl)aniline. What is causing this N-N bond cleavage?
A5: This is a classic failure mode for this reaction with electron-poor systems. The mechanism of the Fischer indole synthesis involves protonation of the enehydrazine intermediate. This protonated intermediate can either proceed through the desired[1][1]-sigmatropic rearrangement to form the indole or undergo heterolytic N-N bond cleavage.[9] The electron-withdrawing CF₃ groups make the nitrogen atom adjacent to the ring (N1) a better leaving group, favoring this cleavage pathway, which ultimately produces the corresponding aniline and an iminium species.
Competing Reaction Pathways
Caption: Competing pathways in the Fischer Indole Synthesis.
Mitigation Strategy:
-
Switch to Lewis Acids: Protic acids (Brønsted acids) like H₂SO₄ or polyphosphoric acid (PPA) can aggressively promote the cleavage pathway. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) often give better results by coordinating to the nitrogen atoms and favoring the rearrangement pathway over direct cleavage.[9][10]
-
Temperature Control: High temperatures can favor the cleavage pathway. Attempt the reaction at the lowest temperature that still allows for cyclization.
Section 4: Pyrazole Synthesis and Isomer Control
Q6: I am reacting (2,6-Bis(trifluoromethyl)phenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl compound to make a pyrazole, but I'm getting a mixture of two regioisomers. How can I control this?
A6: This is a very common problem in pyrazole synthesis. The initial condensation can occur at either of the two carbonyl groups of your 1,3-dicarbonyl substrate, leading to two different hydrazone intermediates. Each of these will then cyclize to form a different regioisomeric pyrazole. This issue is well-documented in the synthesis of drugs like Celecoxib, where regioisomeric impurities are a major concern.[11][12]
Control Strategies:
-
Exploit Carbonyl Reactivity: If one carbonyl is significantly more reactive than the other (e.g., an aldehyde vs. a ketone), you can perform the initial condensation at a low temperature to favor reaction at the more electrophilic site before heating to induce cyclization.
-
pH Control: The rate of hydrazone formation and cyclization can be pH-dependent. Carefully buffering the reaction may favor one pathway over the other, though this often requires empirical optimization.
-
Stepwise Synthesis: A more robust method is to use a 1,3-dicarbonyl equivalent where one carbonyl is "protected" or masked. You can then react the hydrazine with the available carbonyl, cyclize, and then deprotect or reveal the second functional group.
Summary of Common Byproducts and Solutions
| Byproduct Class | Likely Cause(s) | Recommended Action(s) | Analytical Signature (LC-MS) |
| Degradation Products | Improper storage (exposure to air/moisture). | Store under inert gas at 2-8°C. | Multiple small, unidentified peaks. |
| Azines | Incorrect stoichiometry during hydrazone formation. | Use a slight excess (1.05 eq) of hydrazine. | M+H⁺ = [Mass of 2x Carbonyl + Mass of Hydrazine - 2x H₂O - H⁺] |
| Aniline Derivative | N-N bond cleavage in Fischer Indole Synthesis. | Use Lewis acid catalyst (e.g., ZnCl₂) instead of Brønsted acid. Lower reaction temperature. | M+H⁺ for (2,6-Bis(trifluoromethyl)phenyl)aniline. |
| Regioisomers | Use of unsymmetrical carbonyls (ketones, 1,3-dicarbonyls). | Control reaction temperature/pH. Consider a stepwise synthesis with protecting groups. | Two peaks with identical M+H⁺ but different retention times. |
Protocol: Optimized Hydrazone Formation
This protocol is a general starting point for the formation of a hydrazone from (2,6-Bis(trifluoromethyl)phenyl)hydrazine and a generic ketone.
Materials:
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine (1.05 eq)
-
Ketone (1.0 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (0.1 eq)
-
Anhydrous Magnesium Sulfate or 4Å Molecular Sieves
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the ketone (1.0 eq).
-
Dissolve the ketone in a minimal amount of anhydrous ethanol.
-
In a separate vial, dissolve the (2,6-Bis(trifluoromethyl)phenyl)hydrazine (1.05 eq) in anhydrous ethanol.
-
Add the hydrazine solution to the stirring ketone solution at room temperature.
-
Add glacial acetic acid (0.1 eq) to the reaction mixture.
-
If desired for water removal, add activated 4Å molecular sieves.
-
Heat the reaction mixture to a gentle reflux (e.g., ~80°C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent (ketone) is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude hydrazone can often be purified by recrystallization or column chromatography. For many applications like the Fischer indole synthesis, the crude, dried hydrazone can be used directly in the next step.
References
-
Corbett, P. T., Leclaire, J., Vial, L., West, K. R., Wietor, J. L., Sanders, J. K., & Otto, S. (2006). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (1), 1-3. [Link]
-
Dirk, S. (2008). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link]
-
Clark, C. (1953). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. [Link]
-
Satyanarayana, U. S., Sreenivas Rao, D., Ravindra Kumar, Y., Moses Babu, J., Rajender Kumar, P., & Tirupathi Reddy, J. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 851-859. [Link]
-
Satyanarayana, U. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. ResearchGate. [Link]
-
Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]
-
Satyanarayana, U. (2004). Isolation, synthesis and characterization of impurities in Celecoxib a cox-2 inhibitor. Scilit. [Link]
-
P, R. K. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
-
Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. S3-AWS. [Link]
- CN102746232A - Preparation method of celecoxib impurity.
-
D. A. H., & M. R. G. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Chemdad. 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. Chongqing Chemdad Co., Ltd. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Anusandhanvallari. (2022). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]
-
Sciencelab. Phenylhydrazine hydrochloride MSDS. Sciencelab.com. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
Technical Support Center: Scaling Up the Synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2,6-bis(trifluoromethyl)phenyl)hydrazine. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot, or manufacturing-scale production. As a key building block in pharmaceutical development, particularly for COX-2 inhibitors like Celecoxib, a robust and scalable synthesis is critical.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. It is structured to address challenges sequentially, from the initial diazotization to final product purification and handling.
General FAQs & Overview
Q1: What is the most common synthetic route for (2,6-bis(trifluoromethyl)phenyl)hydrazine and why?
A1: The most established and widely used route is a two-step process starting from 2,6-bis(trifluoromethyl)aniline.[3]
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid).[4][5] This reaction is classic, well-understood, and utilizes readily available starting materials.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine.[6][7] Several reducing agents can be used, with the choice often depending on scale, cost, and environmental considerations.
This pathway is favored due to its reliability and the relatively low cost of the reagents involved.
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?
A2: The main scale-up challenges are:
-
Exothermic Reactions: Both the diazotization and reduction steps can be highly exothermic. Inadequate heat removal in a large reactor can lead to runaway reactions, decomposition of the sensitive diazonium intermediate, and the formation of hazardous side products.
-
Stability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially when not kept at low temperatures (typically 0–5 °C).[8] On a large scale, maintaining homogenous low temperatures and ensuring the intermediate is used promptly are critical operational challenges.
-
Reagent Handling and Safety: The process involves corrosive acids, and the final hydrazine product class is associated with significant toxicity and potential carcinogenicity.[9][10] Handling large quantities requires stringent engineering controls and personal protective equipment (PPE).[11][12]
-
Workup and Purification: Removing byproducts, especially metal salts from certain reduction methods (e.g., SnCl₂), can be cumbersome at scale.[13] Achieving the high purity required for pharmaceutical applications often necessitates robust purification protocols.
Synthetic Workflow Overview
The overall process can be visualized as a two-stage conversion.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: A Stage-by-Stage Analysis
Part 1: Diazotization of 2,6-Bis(trifluoromethyl)aniline
This first step is critical for the overall success of the synthesis. The stability of the diazonium salt intermediate dictates the yield and purity of the final product.
Q: My diazotization reaction is turning brown/black, and I'm seeing gas evolution, even at low temperatures. What's happening?
A: This strongly suggests the decomposition of your diazonium salt. The primary cause is a local temperature spike or instability of the salt.
-
Causality: The diazonium group, [R−N⁺≡N], is an excellent leaving group (as N₂ gas). If the temperature rises, the salt can decompose, often reacting with water to form the corresponding phenol (2,6-bis(trifluoromethyl)phenol) and releasing nitrogen gas.[6] The electron-withdrawing trifluoromethyl groups can further destabilize the diazonium salt compared to electron-donating analogues.
-
Troubleshooting Steps:
-
Improve Mixing: Inadequate agitation in a large reactor can create "hot spots" where the exothermic reaction between the amine and nitrous acid raises the temperature locally, initiating decomposition. Ensure your reactor's overhead stirrer or baffles provide vigorous and efficient mixing.
-
Control Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly and disperses before it can decompose or cause localized heating.
-
Verify Temperature Monitoring: Ensure your temperature probe is correctly placed to measure the bulk internal temperature, not just the temperature near the reactor wall or jacket.
-
Check Reagent Purity: Ensure the starting aniline is free of impurities that could catalyze decomposition.
-
Q: How do I confirm the completion of the diazotization reaction before proceeding to the reduction step?
A: It is crucial to consume all the starting aniline. Unreacted amine can lead to side reactions and purification issues later.
-
Method: The presence of nitrous acid can be tested using starch-iodide paper (it will turn blue/black). However, a more reliable method to check for the absence of the primary amine is a simple TLC spot test.
-
Protocol:
-
Prepare a TLC plate with a spot of your starting material (2,6-bis(trifluoromethyl)aniline) as a reference.
-
Carefully quench a small aliquot of the reaction mixture with a reducing agent like sodium bisulfite to destroy excess nitrous acid.
-
Spot the quenched aliquot on the TLC plate next to the reference.
-
Elute with an appropriate solvent system (e.g., Hexane:Ethyl Acetate).
-
If the spot corresponding to the starting amine is absent, the reaction is complete. If it persists, you may need to add a small additional amount of sodium nitrite solution.
-
Part 2: Reduction of the Diazonium Salt
The choice of reducing agent is the most significant variable in this step, impacting yield, purity, cost, and waste disposal.
Q: I am using Stannous Chloride (SnCl₂) for the reduction and getting a low yield of an oily product that is difficult to crystallize. What are the likely issues?
A: While SnCl₂ is a very effective reducing agent for this conversion, several factors can lead to poor outcomes, especially at scale.[4][6]
-
Causality:
-
Incomplete Reduction: Insufficient SnCl₂ or poor mixing can lead to a mixture of the desired hydrazine and unreacted starting material.
-
Hydrolysis during Workup: The workup typically involves basification to precipitate tin salts (Sn(OH)₂/Sn(OH)₄). If the pH is not carefully controlled, or the product is not extracted efficiently, the hydrazine can be difficult to separate from the inorganic sludge. The product may remain trapped in the emulsion or oily tin salt mixture.
-
Oxidation: Aryl hydrazines are susceptible to air oxidation, which can be accelerated by the presence of residual metal ions.[13] This leads to colored impurities and reduced yield.
-
-
Troubleshooting Steps:
-
Use a Sufficient Excess of SnCl₂: Ensure at least 2-3 molar equivalents are used. The reaction is typically performed in concentrated HCl, where the active species is SnCl₃⁻.
-
Optimize Workup: After reduction, consider a carefully controlled basification with NaOH or NH₄OH to a specific pH (often pH 8-9) with efficient stirring. The use of a filter aid (e.g., Celite) can be essential at scale to manage the gelatinous tin precipitate.
-
Inert Atmosphere: Perform the workup and extraction under a nitrogen or argon blanket to minimize oxidation.[11]
-
Efficient Extraction: Use a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer and tin sludge.
-
Q: We want to move away from tin-based reductants for environmental reasons. What are the pros and cons of using Sodium Sulfite (Na₂SO₃)?
A: Sodium sulfite is an excellent, cheaper, and more environmentally benign alternative to stannous chloride.[14]
-
Mechanism Insight: The reduction with sulfite is believed to proceed through the formation of an aryl-azo-sulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[14]
-
Advantages:
-
Cost-Effective: Significantly cheaper than SnCl₂.
-
Environmental: Avoids heavy metal waste streams.
-
High Yields: Can provide excellent yields when optimized.
-
-
Challenges & Solutions:
-
pH Control is Critical: The initial reaction of the diazonium salt with sulfite should be done under neutral or slightly alkaline conditions (pH 7-9) to facilitate the formation of the azo-sulfonate adduct.[15]
-
Hydrolysis Step: The intermediate adduct must be hydrolyzed, typically by heating with acid, to liberate the hydrazine.[16] This adds a step and requires careful temperature control. Incomplete hydrolysis will result in low yields.
-
Longer Reaction Times: The overall process can be longer than with SnCl₂. Monitor the hydrolysis step by TLC to ensure completion.
-
Troubleshooting Logic Diagram: Low Reduction Yield
Caption: Common causes and solutions for low yield in the reduction step.
Experimental Protocols & Scale-Up Considerations
Protocol 1: Lab-Scale Synthesis via SnCl₂ Reduction (Illustrative)
Warning: This procedure involves hazardous materials. Perform in a well-ventilated fume hood with appropriate PPE.
Step 1: Diazotization
-
In a 500 mL jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, combine 2,6-bis(trifluoromethyl)aniline (22.9 g, 0.10 mol) and 100 mL of 6M hydrochloric acid.
-
Cool the stirred slurry to 0–5 °C using a circulating chiller.
-
Dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting pale-yellow solution for an additional 30 minutes at 0–5 °C. The diazonium salt solution is used directly in the next step.
Step 2: Reduction
-
In a separate 1 L reactor, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.30 mol) in 100 mL of concentrated hydrochloric acid.
-
Cool this solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold SnCl₂ solution over 45-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
Step 3: Workup and Isolation
-
Cool the reaction mixture in an ice bath to below 10 °C.
-
Slowly and carefully add 50% w/w sodium hydroxide solution to basify the mixture to pH 8-9. This is highly exothermic and will precipitate a large volume of tin salts.
-
Add 200 mL of ethyl acetate and stir vigorously for 30 minutes.
-
Filter the entire mixture through a pad of Celite to remove the inorganic solids. Wash the filter cake with an additional 100 mL of ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.
-
Combine all organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford (2,6-bis(trifluoromethyl)phenyl)hydrazine as a crystalline solid.
Scale-Up Considerations
| Parameter | Lab Scale (10-50g) | Pilot Scale (1-10kg) | Key Considerations for Scale-Up |
| Heat Transfer | Ice bath, cryocooler | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases. Ensure reactor cooling capacity is sufficient for the exotherms. Model the heat flow before scaling. |
| Reagent Addition | Dropping funnel | Metering pump | Sub-surface addition is critical to prevent localized high concentrations and side reactions. The addition rate must be tied to the reactor's cooling capacity. |
| Mixing | Magnetic stir bar, small overhead stirrer | Baffled reactor with optimized impeller (e.g., pitched-blade turbine) | Ensure solids remain suspended and heat is distributed evenly. Poor mixing is a primary cause of failed scale-up batches. |
| Workup/Filtration | Buchner funnel | Nutsche filter-dryer, centrifuge | Handling large volumes of gelatinous precipitates (tin salts) is a major challenge. A Nutsche filter is highly recommended for efficient solid-liquid separation at scale. |
| Safety | Fume hood | Closed system, process hazard analysis (PHA) | Conduct a thorough PHA. Consider containment strategies for handling toxic hydrazine product.[17] Ensure adequate emergency pressure relief systems are in place.[9] |
Safety Data Summary
Always consult the full Safety Data Sheet (SDS) for each chemical before use.
| Chemical | Key Hazards | Recommended PPE |
| 2,6-Bis(trifluoromethyl)aniline | Toxic, Skin/Eye Irritant | Nitrile gloves, safety goggles, lab coat |
| Hydrochloric Acid (Conc.) | Corrosive, Respiratory Irritant | Acid-resistant gloves, face shield, lab coat |
| Sodium Nitrite | Oxidizer, Toxic if swallowed | Gloves, safety goggles |
| Stannous Chloride | Corrosive, Skin/Eye Irritant | Gloves, safety goggles, lab coat |
| (2,6-Bis(trifluoromethyl)phenyl)hydrazine | Suspected Carcinogen, Toxic [10] | Chemical resistant gloves (Neoprene), face shield, chemical-resistant apron, respiratory protection may be required [11][12] |
References
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Princeton University. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 : Aromatic Diazonium Salts. Retrieved from [Link]
- Baxendale Group. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303.
-
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Retrieved from [Link]
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
-
Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.
- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
-
Moshang Chemical. (n.d.). (2,6-bis(trifluoromethyl)phenyl)hydrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
- National Library of Medicine. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. Journal of Environmental Pathology, Toxicology and Oncology, 21(1), 1-31.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,6-Bis(trifluoromethyl)aniline | CAS 313-13-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. byjus.com [byjus.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. benchchem.com [benchchem.com]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]
- 16. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 17. apps.dtic.mil [apps.dtic.mil]
Comparative Reactivity Guide: Phenylhydrazine vs. (2,6-Bis(trifluoromethyl)phenyl)hydrazine
As a Senior Application Scientist in synthetic methodology, I frequently encounter drug development programs that require the incorporation of highly fluorinated aryl groups to improve metabolic stability and lipophilicity. While phenylhydrazine is a foundational building block in organic synthesis—famed for its role in hydrazone formation, pyrazole synthesis, and the Fischer indole reaction—substituting its aromatic ring with two trifluoromethyl (-CF
This guide provides an in-depth, objective comparison of the reactivity profiles of phenylhydrazine and (2,6-bis(trifluoromethyl)phenyl)hydrazine , exploring the causality behind their divergent chemical behaviors and providing field-proven, self-validating experimental protocols.
Structural and Mechanistic Divergence: The "Why"
To predict the behavior of these two reagents, we must analyze the interplay of electronic and steric effects. Structural differences in substituted phenylhydrazines dictate their physical properties, stability, and synthetic viability [1].
Electronic Effects (HOMO Energy & Nucleophilicity)
-
Phenylhydrazine: The lone pair on the proximal nitrogen (N1) is partially conjugated with the aromatic
-system. However, the terminal nitrogen (N2) benefits from the -effect (adjacent lone pair repulsion), making it a highly effective, soft nucleophile. -
2,6-Bis(CF
)phenylhydrazine: The -CF group is powerfully electron-withdrawing via inductive (-I) effects. Having two of these groups pulls massive electron density away from the aromatic ring and, consequently, from the hydrazine moiety. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the terminal N2, drastically reducing its nucleophilicity.
Steric Effects (Ortho-Blockade)
-
Phenylhydrazine: The flat, unhindered phenyl ring allows free rotation and unencumbered approach of electrophiles to both N1 and N2.
-
2,6-Bis(CF
)phenylhydrazine: The -CF group has a large conformational A-value (approx. 2.1 kcal/mol, similar to an isopropyl group). Placing two -CF groups at the ortho positions creates an immense steric shield around N1. This forces the hydrazine group out of coplanarity with the ring and sterically precludes reactions that require N1 participation or ortho-ring functionalization.
Fig 1: Reaction pathway divergence between PhNHNH2 and 2,6-bis(CF3)PhNHNH2.
Quantitative Data & Reactivity Comparison
The following table summarizes the operational differences between the two reagents. Note that while phenylhydrazine is prone to rapid air oxidation (turning dark brown/black), the electron-deficient nature of the bis-CF
| Parameter | Phenylhydrazine | (2,6-Bis(trifluoromethyl)phenyl)hydrazine |
| Molecular Weight | 108.14 g/mol | 244.14 g/mol |
| Oxidation Stability | Low (Requires inert atmosphere) | High (Bench-stable) |
| N2 Nucleophilicity | High (Rapid condensation at RT) | Low (Requires forcing conditions) |
| Fischer Indole Viability | Excellent | Impossible (Blocked ortho positions) |
| Pyrazole Formation | Spontaneous / Exothermic | Requires prolonged heating |
| Storage Requirements | 2-8°C, Argon/Nitrogen | Ambient / Inert preferred but not critical |
The Fischer Indole Limitation: A Mechanistic Hard-Stop
One of the most critical failures researchers encounter when switching to 2,6-disubstituted arylhydrazines is the complete failure of the Fischer Indole Synthesis.
The Causality: The Fischer Indole mechanism proceeds via an ene-hydrazine intermediate that undergoes a thermally allowed [3,3]-sigmatropic rearrangement. This rearrangement forms a new carbon-carbon bond at the ortho position of the aromatic ring. Following this bond formation, the ring must lose an ortho-proton to rearomatize before final cyclization and ammonia elimination.
Because (2,6-bis(trifluoromethyl)phenyl)hydrazine has both ortho positions occupied by robust C-CF
Fig 2: Mechanistic blockage of the Fischer Indole synthesis by ortho-CF3 groups.
Experimental Workflows: Self-Validating Protocols
To demonstrate the practical implications of these electronic and steric differences, below are comparative step-by-step protocols for hydrazone and pyrazole synthesis.
Protocol A: Hydrazone Condensation with Acetophenone
This protocol highlights the drastic difference in nucleophilicity.
For Phenylhydrazine:
-
Setup: Dissolve acetophenone (1.0 eq, 10 mmol) in ethanol (20 mL).
-
Addition: Add phenylhydrazine (1.1 eq, 11 mmol) dropwise at room temperature. Add 2 drops of glacial acetic acid as a catalyst.
-
Reaction: Stir at room temperature. The reaction is typically complete within 1-2 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). A new, less polar spot will appear. Upon completion, chilling the flask will yield the phenylhydrazone as a crystalline precipitate.
For (2,6-Bis(trifluoromethyl)phenyl)hydrazine:
-
Setup: Dissolve acetophenone (1.0 eq, 10 mmol) in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark trap.
-
Addition: Add (2,6-bis(trifluoromethyl)phenyl)hydrazine (1.2 eq, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction: Causality Check: Because the N2 is a poor nucleophile due to the -I effect of the CF
groups, room temperature stirring will result in <5% conversion. You must heat the reaction to reflux (110°C) for 16-24 hours, actively removing water via the Dean-Stark trap to drive the equilibrium. -
Validation: Monitor via LC-MS. Look for the [M+H]+ peak corresponding to the fluorinated hydrazone. The starting hydrazine will ionize poorly in positive mode compared to phenylhydrazine, so UV tracking at 254 nm is more reliable.
Protocol B: Pyrazole Synthesis via 1,3-Diketones
Synthesizing pyrazoles from acetylacetone (acac) demonstrates how steric bulk affects cyclization rates.
Workflow:
-
Initiation: Dissolve acetylacetone (1.0 eq) in ethanol.
-
Reagent Addition:
-
Path 1 (Phenylhydrazine): Add 1.0 eq slowly. The reaction is highly exothermic. Cool with an ice bath if necessary. Stir for 2 hours at RT.
-
Path 2 (Bis-CF
analog): Add 1.0 eq. No exotherm will be observed.
-
-
Cyclization: For the bis-CF
analog, the initial condensation to the mono-hydrazone is slow, and the subsequent intramolecular attack by N1 to close the pyrazole ring is sterically hindered by the ortho-CF groups. Heat the mixture to 80°C for 12 hours. -
Validation Checkpoint: Concentrate the solvent and purify via silica gel chromatography. The successful formation of the 1-(2,6-bis(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole can be confirmed by
H NMR: the pyrazole C4-H proton will appear as a sharp singlet around 6.0 ppm, and the massive steric deshielding will shift the aryl protons significantly downfield.
Summary Recommendations for Drug Developers
When designing synthetic routes that replace a standard phenylhydrazine with a highly fluorinated, sterically hindered analog like (2,6-bis(trifluoromethyl)phenyl)hydrazine:
-
Abandon Fischer Indole pathways entirely. If a 2,6-bis(CF
) indole is required, build the indole core first via alternative cross-coupling methods (e.g., Larock indole synthesis) and introduce the CF groups via directed C-H functionalization or use pre-functionalized ortho-haloanilines. -
Upgrade your catalysts. Rely on stronger Brønsted acids (like p-TsOH) or Lewis acids (like TiCl
) and higher temperatures for simple condensations.
References
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts. Google Patents (US20190152896A1).
- (2,6-Bis(trifluoromethyl)phenyl)hydrazine Product Data and Physical Properties. BLD Pharm (CAS 1334128-72-1).
A Comparative Guide to Alternative Reagents for (2,6-Bis(trifluoromethyl)phenyl)hydrazine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of alternative reagents to (2,6-Bis(trifluoromethyl)phenyl)hydrazine, primarily focusing on its application in the synthesis of indole and other heterocyclic frameworks. We will delve into the mechanistic nuances, performance data, and experimental protocols of various alternatives, enabling you to make informed decisions for your synthetic strategies.
Introduction to (2,6-Bis(trifluoromethyl)phenyl)hydrazine: A Reagent Profile
(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a highly specialized substituted arylhydrazine. Its key structural features are the two trifluoromethyl (-CF₃) groups positioned ortho to the hydrazine moiety. These powerful electron-withdrawing groups by induction significantly decrease the electron density of the aromatic ring and, consequently, the nucleophilicity of the adjacent nitrogen atom (N-1). This electronic modification, coupled with the steric bulk of the -CF₃ groups, dictates its reactivity, particularly in the context of the classical Fischer indole synthesis.
The reduced nucleophilicity of the aryl nitrogen can slow down the initial hydrazone formation and may require more forcing conditions for the subsequent[1][1]-sigmatropic rearrangement, a key step in the Fischer indole synthesis. However, the electron-deficient nature of the aromatic ring can also influence the regioselectivity of the cyclization and potentially offer advantages in the synthesis of specific, highly functionalized indole targets.
This guide will explore viable alternatives, ranging from other substituted phenylhydrazines to entirely different synthetic methodologies that bypass the need for a hydrazine precursor altogether.
The Fischer Indole Synthesis: The Primary Arena
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions[1][2].
The General Mechanism
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to yield the aromatic indole ring.
Caption: The reaction pathway of the Fischer Indole Synthesis.
Performance Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis
The electronic and steric nature of substituents on the phenylhydrazine ring significantly impacts the reaction's efficiency and regioselectivity. Here, we compare the expected performance of (2,6-Bis(trifluoromethyl)phenyl)hydrazine with other representative phenylhydrazines in the synthesis of a model compound, 1,2,3,4-tetrahydrocarbazole, from cyclohexanone.
| Hydrazine Reagent | Substituent Effect | Expected Reactivity | Typical Yield (%) | Reference |
| (2,6-Bis(trifluoromethyl)phenyl)hydrazine | Strong Electron-Withdrawing, Sterically Hindered | Slower reaction rates, may require harsher conditions. Potential for altered regioselectivity. | Data not readily available in direct comparison studies. | - |
| Phenylhydrazine | Unsubstituted (Reference) | Standard reactivity. | 76-85 | [3] |
| (4-Methoxyphenyl)hydrazine | Electron-Donating | Faster reaction rates, generally good yields. | High | - |
| (4-Nitrophenyl)hydrazine | Strong Electron-Withdrawing | Slower reaction rates, often lower yields compared to unsubstituted. | Moderate to Low | - |
| (2-Methylphenyl)hydrazine | Electron-Donating, Sterically Hindered | Reactivity influenced by a balance of electronic and steric effects. | High | - |
Note: Direct comparative yield data for (2,6-Bis(trifluoromethyl)phenyl)hydrazine in a standardized reaction is scarce in the literature. The expected reactivity is an extrapolation based on the known effects of electron-withdrawing groups.
Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol provides a general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole, which can be adapted for use with various substituted phenylhydrazines.
Materials:
-
Phenylhydrazine (or substituted phenylhydrazine)
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1.0 equivalent) and an equal molar amount of cyclohexanone.
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from methanol or ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole[3][4].
Modern Alternatives to the Fischer Indole Synthesis
While the Fischer method is a classic, several modern alternatives offer milder conditions, broader functional group tolerance, and different synthetic disconnections.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne[5].
Mechanism: The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst[5].
Caption: Catalytic cycle of the Larock Indole Synthesis.
Advantages:
-
Excellent functional group tolerance.
-
High regioselectivity, with the bulkier alkyne substituent generally ending up at the C2 position[6].
-
Access to a wide range of substituted indoles.
Disadvantages:
-
Requires pre-functionalized o-haloanilines.
-
Cost of the palladium catalyst.
Experimental Protocol: Synthesis of 2,3-Disubstituted Indoles [6][7]
Materials:
-
ortho-Iodoaniline
-
Disubstituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried flask, add ortho-iodoaniline (1.0 equiv.), potassium carbonate (2.0 equiv.), and lithium chloride (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous DMF, the disubstituted alkyne (1.1 equiv.), and palladium(II) acetate (0.05 equiv.).
-
Heat the reaction mixture at 100 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be adapted for intramolecular cyclization to form indoles from o-halo-β-styrylamines[8][9].
Mechanism: The reaction proceeds via an intramolecular C-N bond formation catalyzed by a palladium complex.
Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.
-
Applicable to the synthesis of N-substituted indoles.
Disadvantages:
-
Requires the synthesis of a specific precursor.
-
Palladium catalyst and specialized phosphine ligands can be expensive.
Experimental Protocol: Intramolecular Buchwald-Hartwig Indole Synthesis
Materials:
-
o-Bromo-β-styrylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A phosphine ligand (e.g., XPhos, SPhos)
-
A base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, combine the o-bromo-β-styrylamine (1.0 equiv.), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equiv.) in an oven-dried Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine[10]. Modern variations often utilize microwave irradiation to improve yields and reduce reaction times[11].
Mechanism: The reaction involves the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization and dehydration.
Advantages:
-
Utilizes readily available starting materials.
-
Microwave-assisted protocols are very rapid.
Disadvantages:
-
Often requires harsh conditions (high temperatures, strong acids).
-
Can lead to mixtures of regioisomers.
-
Historically, yields have been low with conventional heating[10].
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [11]
Materials:
-
Aniline
-
Phenacyl bromide
-
Anilinium bromide
Procedure:
-
Prepare N-phenacylaniline by reacting aniline with phenacyl bromide.
-
Mix N-phenacylaniline with a catalytic amount of anilinium bromide in a microwave-safe vessel.
-
Irradiate the solid-state mixture in a microwave reactor at 540 W for 45-60 seconds.
-
After cooling, dissolve the crude product in a suitable solvent and purify by column chromatography to yield 2-phenylindole.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a method for preparing 5-hydroxyindoles from the reaction of a benzoquinone with a β-enamino ester[12][13].
Mechanism: The reaction is thought to proceed via a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.
Advantages:
-
Direct route to valuable 5-hydroxyindole derivatives.
-
Uses simple starting materials.
Disadvantages:
-
Limited to the synthesis of 5-hydroxyindoles.
-
The regioselectivity can be an issue with substituted benzoquinones.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate [14]
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone
Procedure:
-
Dissolve 1,4-benzoquinone in acetone in a round-bottom flask.
-
Add ethyl 3-aminocrotonate to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal or photochemical decomposition of an α-azido-cinnamic ester to form an indole-2-carboxylate[15][16].
Mechanism: The reaction is believed to proceed through a nitrene intermediate, which undergoes intramolecular C-H insertion to form the indole ring.
Advantages:
-
Provides access to indole-2-carboxylates, which are versatile intermediates.
-
Yields are typically good[15].
Disadvantages:
-
Requires the synthesis of an azide precursor, which can be unstable.
-
The thermal conditions can be harsh.
Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate
Materials:
-
Ethyl (Z)-2-azido-3-phenylacrylate
-
Xylene
Procedure:
-
Dissolve the ethyl (Z)-2-azido-3-phenylacrylate in xylene in a flask equipped with a reflux condenser.
-
Heat the solution to reflux (approximately 140 °C). Nitrogen gas will be evolved.
-
Continue heating until the evolution of gas ceases and the starting material is consumed (TLC analysis).
-
Cool the reaction mixture and remove the xylene under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford ethyl indole-2-carboxylate.
Summary and Recommendations
The choice of reagent and synthetic strategy for accessing indole-containing targets is a critical decision in the design of any synthetic route.
-
(2,6-Bis(trifluoromethyl)phenyl)hydrazine remains a specialized reagent for the Fischer indole synthesis, likely employed when the unique electronic and steric properties it imparts are necessary for achieving a specific target or regiochemical outcome. Its reduced reactivity necessitates careful optimization of reaction conditions.
-
Other Substituted Phenylhydrazines offer a more conventional and often more reactive alternative in the Fischer indole synthesis. The choice between electron-donating and electron-withdrawing groups will depend on the desired reactivity and the electronic nature of the carbonyl partner.
-
Modern Palladium-Catalyzed Methods (Larock, Buchwald-Hartwig) provide the greatest flexibility in terms of functional group tolerance and milder reaction conditions. These are often the methods of choice for complex molecule synthesis, despite the higher cost of catalysts and ligands.
-
Classical Named Reactions (Bischler-Möhlau, Nenitzescu, Hemetsberger) offer valuable, alternative disconnections and are particularly useful for accessing specific substitution patterns (e.g., 5-hydroxyindoles from the Nenitzescu synthesis).
Ultimately, the optimal choice will be dictated by a careful consideration of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and experimental starting points to navigate these choices effectively.
References
- Baseer, M. A., et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(1), 135-141.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Perillo, I. A., et al. (2000). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molecules, 5(3), 416-422.
-
Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]
-
Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]
- Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-426.
-
SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from [Link]
- Lee, K., & Kim, J. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
-
Wikipedia. (2023, October 26). Bischler–Möhlau indole synthesis. [Link]
-
Wikipedia. (2023, August 15). Larock indole synthesis. [Link]
-
Wikipedia. (2023, September 29). Nenitzescu indole synthesis. [Link]
-
Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]
- Movassaghi, M., & Schmidt, M. A. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4766–4769.
- Chemical & Pharmaceutical Bulletin. (2003).
-
Wiley Online Library. (2023). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Phenyl indole via Fischer indole method. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
-
PennState. (n.d.). Fischer Indole Synthesis of 2-Phenylindole. Retrieved from [Link]
-
RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis. Retrieved from [Link]
-
MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2019). Hemetsberger Indole Synthesis. Retrieved from [Link]
-
Scribd. (2016). Hemetsberger. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fischer indole synthesis. [Link]
-
ResearchGate. (n.d.). Nenitzescu 5‐Hydroxyindole Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Microwave-assisted synthesis of indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-disubstituted indole derivatives by Larock indole synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (2023, June 10). Hemetsberger indole synthesis. [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
-
PMC. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ....
- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
University of Memphis Digital Commons. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. sciforum.net [sciforum.net]
- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
A Comparative Guide to (2,6-Bis(trifluoromethyl)phenyl)hydrazine: Unlocking Stability, Selectivity, and Performance in Modern Synthesis
Abstract
In the landscape of synthetic chemistry, hydrazine derivatives are indispensable tools for constructing complex molecular architectures, most notably nitrogen-containing heterocycles.[1] While phenylhydrazine has been a workhorse reagent for over a century, its limitations in stability and selectivity have driven the development of next-generation alternatives. This guide provides an in-depth technical comparison of (2,6-Bis(trifluoromethyl)phenyl)hydrazine against its traditional counterparts. We will explore how the unique steric and electronic properties conferred by the twin trifluoromethyl (CF₃) groups translate into tangible advantages in reaction outcomes, product stability, and regiochemical control. Through mechanistic discussions, comparative data, and detailed protocols, this guide will demonstrate why this reagent is an enabling technology for researchers, scientists, and drug development professionals tackling challenging synthetic targets.
Introduction: Beyond Phenylhydrazine
Phenylhydrazine is a cornerstone reagent in organic synthesis, celebrated for its role in the classical Fischer indole synthesis and the formation of hydrazones from carbonyl compounds.[1][2] However, its utility is often hampered by its inherent instability, susceptibility to oxidation, and lack of selectivity in reactions with unsymmetrical substrates.[3][4]
(2,6-Bis(trifluoromethyl)phenyl)hydrazine emerges as a superior alternative, engineered to overcome these challenges. Its structure features a phenylhydrazine core flanked by two trifluoromethyl (CF₃) groups at the ortho positions. These are not mere spectators; they are powerful controlling groups that fundamentally alter the reagent's chemical behavior. The introduction of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity, making this reagent particularly valuable for developing new pharmaceutical and agrochemical agents.[5][6]
This guide will dissect the causality behind the advantages of (2,6-Bis(trifluoromethyl)phenyl)hydrazine, providing a clear rationale for its application in high-stakes synthetic campaigns.
The Trifluoromethyl Advantage: A Duality of Steric and Electronic Control
The superior performance of (2,6-Bis(trifluoromethyl)phenyl)hydrazine stems directly from the potent and synergistic effects of the two ortho-CF₃ groups.
Pronounced Electronic Withdrawal
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] The presence of two such groups drastically reduces the electron density of the aromatic ring and, through induction, significantly lowers the electron density on the hydrazine nitrogen atoms. This has two critical consequences:
-
Enhanced Stability: Standard phenylhydrazine is prone to air oxidation. The reduced electron density on the nitrogen atoms of (2,6-Bis(trifluoromethyl)phenyl)hydrazine makes it far less susceptible to oxidative degradation, leading to improved shelf-life, easier handling (often as a stable solid), and more reproducible reaction outcomes.
-
Modulated Nucleophilicity: While still sufficiently nucleophilic to react with electrophiles like carbonyls, its attenuated reactivity prevents many common side reactions. This "tamed" nucleophilicity results in cleaner reaction profiles, higher yields of the desired product, and simplified purification.
Dominant Steric Shielding
The bulky CF₃ groups create a sterically congested environment around the hydrazine moiety. This steric hindrance is a powerful tool for directing reactivity and selectivity.
-
Regiochemical Control: In cyclocondensation reactions with unsymmetrical substrates, such as the formation of pyrazoles from 1,3-dicarbonyls, the steric bulk can effectively block one reaction pathway, leading to the formation of a single regioisomer where a mixture might otherwise be obtained.[7][8]
-
Increased Product Stability: The steric shielding extends to the products. For instance, hydrazones derived from this reagent are often more robust and less prone to hydrolysis or degradation due to the steric protection around the C=N bond.
The interplay of these effects is visualized in the diagram below.
Caption: Causality Diagram: How steric and electronic effects of CF₃ groups create synthetic advantages.
Performance Comparison in Key Transformations
To illustrate the practical benefits, we compare the performance of (2,6-Bis(trifluoromethyl)phenyl)hydrazine with standard phenylhydrazine in two common synthetic applications: hydrazone formation and pyrazole synthesis.
| Transformation | Reagent | Expected Outcome & Mechanistic Rationale |
| Hydrazone Formation | Phenylhydrazine | Forms hydrazones readily. However, the products can be oily, prone to hydrolysis, and the reaction may generate impurities from oxidation of the starting hydrazine.[1] |
| (2,6-Bis(CF₃)phenyl)hydrazine | Advantageous. Forms highly stable, often crystalline, hydrazones. The reaction is cleaner due to the higher stability of the reagent. The electron-withdrawing nature of the aryl ring enhances the stability of the C=N bond in the product.[6] | |
| Pyrazole Synthesis | Phenylhydrazine | Classic method for pyrazole synthesis from 1,3-dicarbonyls.[9] With unsymmetrical dicarbonyls, it frequently yields a difficult-to-separate mixture of two regioisomers.[7] |
| (2,6-Bis(CF₃)phenyl)hydrazine | Advantageous. The steric bulk of the ortho-CF₃ groups directs the initial condensation to the less sterically hindered carbonyl group of an unsymmetrical 1,3-diketone, typically leading to a single regioisomer with high selectivity. This avoids tedious purification steps. |
Experimental Protocol: Regioselective Synthesis of a Pyrazole
This protocol provides a self-validating, step-by-step methodology for the synthesis of a 1-aryl-pyrazole, demonstrating the practical application of the reagent.
Workflow Overview
Caption: Experimental workflow for the synthesis of a pyrazole using the title reagent.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the unsymmetrical 1,3-diketone (1.0 eq.), (2,6-Bis(trifluoromethyl)phenyl)hydrazine (1.05 eq.), and absolute ethanol (20 mL).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the stirred mixture. The acetic acid catalyzes the initial hydrazone formation.[9]
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The regiochemical outcome can be confirmed by 2D NMR experiments (e.g., NOESY or HMBC).
Conclusion and Future Outlook
(2,6-Bis(trifluoromethyl)phenyl)hydrazine represents a significant advancement over traditional hydrazine reagents. Its unique combination of electronic deactivation and steric shielding translates directly into enhanced stability, cleaner reactions, and excellent regiochemical control. These features are not merely incremental improvements; they enable synthetic routes that are difficult or impossible to achieve with simpler reagents. For professionals in drug discovery and process development, the use of this reagent can streamline synthesis, reduce purification burdens, and provide reliable access to complex molecular targets. While the initial cost may be higher, the savings in time, resources, and downstream processing, coupled with superior outcomes, establish (2,6-Bis(trifluoromethyl)phenyl)hydrazine as a high-value tool in the modern synthetic chemist's arsenal.
References
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- Pyrazole synthesis. Organic Chemistry Portal.
- Fischer Indole Synthesis Mechanism. (2025). YouTube.
- (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt... Organic Syntheses Procedure.
- 2-(Trifluoromethyl)phenylhydrazine hydrochloride. (2024). J&K Scientific.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Hydrazone synthesis. Organic Chemistry Portal.
- Overview of Phenylhydrazine‐Based Organic Transformations. (2024).
- Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. (1982). PubMed.
- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023). Beilstein Journals.
- How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis. (2025). Medium.
- Phenylhydrazine – Knowledge and References. (2019). Taylor & Francis.
- Phenylhydrazine. (2024). Wikipedia.
Sources
- 1. How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis [jindunchemical.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Fluorinated Hydrazones in Modern Chemistry
An In-Depth Guide to the Spectral Analysis of (2,6-Bis(trifluoromethyl)phenyl)hydrazones: A Comparative Approach
(2,6-Bis(trifluoromethyl)phenyl)hydrazones represent a class of organic compounds of significant interest in medicinal chemistry and materials science. The incorporation of the 2,6-bis(trifluoromethyl)phenyl moiety can dramatically alter the physicochemical properties of the parent hydrazone, including its lipophilicity, metabolic stability, and conformational preferences. These modifications are often pivotal for enhancing the efficacy of drug candidates or tuning the electronic properties of advanced materials.
A thorough understanding of the molecular structure and electronic environment of these compounds is paramount, and spectral analysis provides the most direct route to this knowledge. This guide offers a comprehensive overview of the key spectral techniques used to characterize (2,6-bis(trifluoromethyl)phenyl)hydrazones, providing a comparative analysis with less-substituted analogues and detailed experimental protocols. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the rationale behind the analytical choices and the interpretation of the resulting spectra.
Core Spectroscopic Techniques: A Multi-faceted Approach
No single spectroscopic technique can fully elucidate the structure of a complex molecule. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization.
Caption: A standardized workflow for NMR data acquisition and structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
| Compound Type | Typical λₘₐₓ (nm) | Expected λₘₐₓ (nm) in (2,6-Bis(trifluoromethyl)phenyl)hydrazones | Rationale for Shift |
| Phenylhydrazones | 270 - 290 (π → π) | 260 - 280 (π → π) | The electron-withdrawing -CF₃ groups can cause a hypsochromic (blue) shift by lowering the energy of the π* orbital. |
| 320 - 350 (n → π) | 310 - 340 (n → π) | The non-bonding electrons on the nitrogen are stabilized by the inductive effect of the fluorinated ring, increasing the energy gap for the n → π* transition. |
Experimental Insight: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of λₘₐₓ. It is important to report the solvent used when presenting UV-Vis data.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion, thus providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
Expected Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): This will be the peak corresponding to the intact molecule. Its high resolution mass should match the calculated elemental composition.
-
Loss of -CF₃: A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a ·CF₃ radical, leading to a peak at [M - 69]⁺.
-
Cleavage of the N-N Bond: This is a characteristic fragmentation of hydrazones and can lead to several fragment ions, including the [Ar-NH]⁺ fragment. In this case, the [(CF₃)₂C₆H₃NH]⁺ fragment would be a key indicator.
-
Formation of the Diazonium Cation: Cleavage of the N-C bond of the hydrazone can lead to the formation of the [(CF₃)₂C₆H₃N₂]⁺ cation.
Trustworthiness: The isotopic pattern of the molecular ion peak should be carefully analyzed to confirm the elemental composition. The presence of multiple fluorine and nitrogen atoms will give a characteristic isotopic distribution.
Experimental Protocols
General Sample Preparation for NMR
-
Weigh approximately 5-10 mg of the (2,6-bis(trifluoromethyl)phenyl)hydrazone sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
For ¹⁹F NMR, no special preparation is typically needed beyond what is done for ¹H NMR.
General Procedure for IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
General Procedure for UV-Vis Spectroscopy
-
Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1 - 1.0.
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).
General Procedure for Mass Spectrometry (ESI)
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
Conclusion
The spectral analysis of (2,6-bis(trifluoromethyl)phenyl)hydrazones requires a multi-technique approach for comprehensive and unambiguous characterization. The presence of the two -CF₃ groups imparts unique and diagnostic features in each type of spectrum. In ¹H and ¹³C NMR, these groups cause significant deshielding of the aromatic ring. ¹⁹F NMR provides a direct and sensitive handle for confirming the presence of the trifluoromethyl groups. In IR spectroscopy, the strong C-F stretching bands are a key identifier. UV-Vis spectroscopy typically shows a hypsochromic shift compared to non-fluorinated analogues, and mass spectrometry reveals characteristic fragmentation patterns involving the loss of ·CF₃ and cleavage of the hydrazone linkage. By systematically applying these techniques and understanding the underlying principles, researchers can confidently elucidate and verify the structures of these important fluorinated compounds.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to Ortho- and Para-Substituted Trifluoromethylphenylhydrazines for Researchers
An In-Depth Analysis of Isomeric Effects on Synthesis, Reactivity, and Application in Drug Discovery
In the landscape of medicinal chemistry and organic synthesis, the strategic placement of functional groups can dramatically alter the physicochemical properties and biological activity of a molecule.[1][2][3][4] The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating lipophilicity, metabolic stability, and binding affinity.[2][3][5] When incorporated into the phenylhydrazine scaffold, a key building block for many heterocyclic compounds, the seemingly subtle shift of the CF3 group from the ortho to the para position can have profound consequences. This guide offers a detailed comparison of ortho- and para-substituted trifluoromethylphenylhydrazines, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic and drug discovery endeavors.
Synthesis: Navigating the Path to Positional Isomers
The most common route to trifluoromethylphenylhydrazines involves the diazotization of the corresponding trifluoromethylaniline, followed by reduction. While the overall strategy is similar for both isomers, the choice of starting materials and reaction conditions can be influenced by the substituent's position.
For the synthesis of p-trifluoromethylphenylhydrazine hydrochloride, a typical procedure starts with p-trifluoromethylaniline.[6] This is subjected to a diazotization reaction with sodium nitrite in the presence of a strong acid like hydrochloric acid.[6] The resulting diazonium salt is then reduced, often using sodium sulfite, to yield the desired phenylhydrazine.[6]
A typical synthetic workflow for p-trifluoromethylphenylhydrazine is as follows:
-
Diazotization: p-Trifluoromethylaniline is treated with sodium nitrite in an acidic medium at low temperatures (-5 to 15°C) to form the diazonium salt.[6]
-
Reduction: The diazonium salt solution is then added to a solution of sodium sulfite, followed by heating with concentrated hydrochloric acid to yield p-trifluoromethylphenylhydrazine hydrochloride.[6]
The synthesis of o-trifluoromethylphenylhydrazine follows a similar pathway, starting from o-trifluoromethylaniline. However, the proximity of the bulky and electron-withdrawing CF3 group to the amino group in the ortho position can influence the reactivity and may require optimization of reaction conditions to achieve high yields.
An alternative approach to synthesizing substituted phenylhydrazines involves the reaction of halogenated aromatic compounds with hydrazine or hydrazine hydrate.[7] For instance, a process for preparing 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine involves the reaction of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene with hydrazine hydrate.[7] This highlights the possibility of nucleophilic aromatic substitution routes, where the positional chemistry is dictated by the starting halogenated trifluoromethylbenzene.
Physicochemical Properties: A Tale of Two Isomers
The position of the electron-withdrawing CF3 group significantly impacts the electronic environment of the phenylhydrazine molecule.[8] This, in turn, affects key physicochemical properties such as pKa, lipophilicity, and spectroscopic characteristics.
| Property | Ortho-Isomer | Para-Isomer | Rationale |
| pKa | Expected to be lower | Expected to be higher | The strong inductive effect of the CF3 group in the ortho position is more pronounced, reducing the basicity of the hydrazine moiety. |
| Lipophilicity (LogP) | Generally high | Generally high | The trifluoromethyl group significantly increases lipophilicity in both isomers, which can enhance membrane permeability.[1][2] |
| Melting Point | Varies | 63-65 °C[9] | The para-isomer often exhibits a higher melting point due to more efficient crystal packing enabled by its symmetrical structure. |
| Boiling Point | Varies | 118-122 °C/17 mmHg[9] | Boiling points are influenced by intermolecular forces, which can differ based on the isomer's dipole moment and ability to pack. |
The spectroscopic data for these isomers also show distinct differences, which are crucial for their identification and characterization.[8] For example, in ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the CF3 group.[8] Similarly, in ¹³C NMR, the chemical shifts of the aromatic carbons, particularly the carbon attached to the CF3 group, will be characteristic for each isomer.
Reactivity and Applications in Synthesis: The Fischer Indole Synthesis and Beyond
A primary application of trifluoromethylphenylhydrazines is in the Fischer indole synthesis, a powerful reaction for constructing the indole ring system, a common motif in pharmaceuticals.[10][11] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a phenylhydrazine with an aldehyde or ketone.[10][12]
The position of the CF3 group can influence both the rate and regioselectivity of the Fischer indole synthesis. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring, which can make the cyclization step more challenging compared to unsubstituted phenylhydrazine.[13][14]
-
Para-Substituted Isomer: The CF3 group at the para position exerts a strong deactivating effect through both inductive and resonance effects. This can influence the electronics of the key[15][15]-sigmatropic rearrangement step in the Fischer indole synthesis.
-
Ortho-Substituted Isomer: In addition to electronic effects, the ortho-CF3 group can exert steric hindrance, which may influence the approach of the carbonyl compound and the subsequent cyclization. However, this proximity can also be exploited to direct the regiochemical outcome of the reaction.
Beyond the Fischer indole synthesis, these hydrazines are valuable precursors for other heterocyclic compounds, such as pyrazoles.[16] For example, 4-trifluoromethylphenylhydrazine has been used in the synthesis of novel indenopyrazoles with potential medicinal applications.[16]
Role in Drug Discovery: A Positional Advantage
The choice between an ortho- or para-substituted trifluoromethylphenylhydrazine can have a significant impact on the biological activity of the final drug candidate. The position of the CF3 group influences how the molecule fits into a biological target's binding pocket and its overall pharmacokinetic profile.[1][2][3][4]
The trifluoromethyl group is often employed to enhance a molecule's metabolic stability by blocking potential sites of oxidation.[5] Its placement at the para position is a common strategy in drug design. However, the ortho position can offer unique steric and electronic interactions that may be crucial for achieving high potency and selectivity for a particular target.
For example, in the design of kinase inhibitors, the precise positioning of substituents on a phenyl ring can be the difference between a potent and selective inhibitor and an inactive compound. The trifluoromethylphenylhydrazine moiety can serve as a key pharmacophore, and the choice between the ortho and para isomer would be guided by the specific topology of the kinase's active site.
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
-
Hydrazone Formation: To a solution of the trifluoromethylphenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the aldehyde or ketone (1.0-1.2 eq). The reaction mixture is typically stirred at room temperature until the hydrazone precipitates or TLC analysis indicates complete consumption of the starting materials.
-
Cyclization: The isolated phenylhydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) in a high-boiling solvent (e.g., toluene or xylene). The mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC.
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired trifluoromethyl-substituted indole.
Conclusion
The choice between ortho- and para-substituted trifluoromethylphenylhydrazines is a critical decision in the design of synthetic routes and new chemical entities. While both isomers share the beneficial properties imparted by the trifluoromethyl group, their distinct electronic and steric characteristics lead to differences in reactivity and can have a profound impact on the biological activity of their derivatives. A thorough understanding of these isomeric effects is essential for researchers aiming to leverage the full potential of these valuable building blocks in their scientific pursuits.
References
- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents.
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
- WO2008113661A2 - Process for preparing substituted phenylhydrazines - Google Patents.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine, 2ac - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
The synthesis of 1-, 2- and 3-trifluoromethylcarbazoles by the fischer-indole method (1959). Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC. Available at: [Link]
-
IR-spectra of compounds 1 (ortho), 2 (ortho) and 3 (meta), and 6 (para)... - ResearchGate. Available at: [Link]
-
Ortho, Para, Meta - Chemistry Steps. Available at: [Link]
-
Ortho, Meta and Para Substitution - YouTube. Available at: [Link]
-
Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. WO2008113661A2 - Process for preparing substituted phenylhydrazines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(三氟甲基)苯肼 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 13. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 15. 3-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-33-3 [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
X-Ray Crystallographic Profiling: A Comparison Guide of (2,6-Bis(trifluoromethyl)phenyl)hydrazine Derivatives vs. Structural Alternatives
As a Senior Application Scientist in structural chemistry, I frequently consult on the design of highly stabilized organometallic complexes and bioactive scaffolds. A recurring critical decision in these workflows is the selection of the appropriate fluorinated phenylhydrazine building block.
This guide provides an objective, data-driven comparison of (2,6-bis(trifluoromethyl)phenyl)hydrazine derivatives against their most common structural alternative, the 3,5-bis(trifluoromethyl)phenyl analogues. By analyzing their X-ray crystal structures, we will uncover the causality behind their divergent geometric behaviors and establish a self-validating protocol for their crystallographic characterization.
Structural Causality: Steric Shielding vs. Extended Conjugation
The placement of trifluoromethyl (–CF₃) groups on the phenyl ring fundamentally dictates the solid-state geometry and electronic behavior of the resulting hydrazine derivative.
The 2,6-Bis(trifluoromethyl)phenyl (ArF) Paradigm
The 2,6-substitution pattern creates an extreme steric environment. The van der Waals radius of a –CF₃ group is comparable to that of an isopropyl group. When positioned at both ortho sites (2 and 6), these groups sterically clash with the adjacent hydrazine moiety. To minimize this strain, the molecule is forced into an orthogonal geometry , where the dihedral angle between the phenyl ring and the nitrogen system approaches 90°.
While this orthogonality breaks p-π conjugation, it provides immense kinetic stabilization . The reactive nitrogen center is physically shielded within a fluorinated "pocket." This property is heavily exploited to isolate otherwise highly reactive transient species, such as "push-pull" iminophosphanes (e.g., ArF–P=N–NMe₂)[1].
The 3,5-Bis(trifluoromethyl)phenyl Alternative
In contrast, shifting the –CF₃ groups to the meta positions (3 and 5) removes the steric bulk from the C1–N bond axis. Without ortho-hindrance, the molecule is free to adopt a coplanar geometry to maximize thermodynamic stability via p-π conjugation. X-ray structures of 3,5-bis(CF₃)phenylhydrazine derivatives, such as thiadiazoles, routinely show near-planar dihedral angles (1.0° to 3.6°)[2]. This extended conjugation is highly desirable for developing bioactive scaffolds and fluorescent materials where electronic delocalization is required[3].
Quantitative X-Ray Data Comparison
The following table summarizes the key crystallographic parameters that differentiate these two substitution patterns, drawing on validated single-crystal X-ray diffraction data.
| Crystallographic Parameter | 2,6-Bis(CF₃) Derivatives (e.g., Iminophosphanes)[1] | 3,5-Bis(CF₃) Derivatives (e.g., Thiadiazoles)[2] | Structural Implication |
| Typical Dihedral Angle (Aryl–N) | 75° – 95° (Orthogonal) | 0° – 5° (Coplanar) | Dictates π-conjugation overlap. |
| N–N Bond Length (Å) | ~1.319(2) | ~1.380 – 1.409(4) | Shorter N-N in 2,6-derivatives reflects localized double-bond character due to broken conjugation. |
| C(Aryl)–N Bond Length (Å) | ~1.43 – 1.45 | ~1.39 – 1.41 | Longer C-N in 2,6-derivatives confirms the lack of resonance with the phenyl ring. |
| Kinetic Stability | Excellent (Steric pocket) | Moderate | 2,6-pattern isolates reactive centers. |
| Primary Application | Stabilizing radicals, carbenes, and push-pull systems | Bioactive heterocycles, conjugated fluorophores | Driven entirely by the dihedral angle. |
Mechanistic Decision Matrix
To streamline the selection process for drug development and materials science, the following logical workflow dictates which hydrazine derivative to deploy based on the required structural outcome.
Fig 1: Logical decision matrix for selecting trifluoromethylated phenylhydrazine scaffolds.
Experimental Methodology: X-Ray Crystallization & Validation
Obtaining high-quality X-ray crystal structures of –CF₃ containing compounds is notoriously difficult due to the high propensity for rotational disorder of the fluorine atoms[3]. The following self-validating protocol ensures accurate structural determination.
Step 1: Crystal Growth (Vapor Diffusion)
-
Dissolve the purified (2,6-bis(trifluoromethyl)phenyl)hydrazine derivative in a minimum volume of a highly solubilizing solvent (e.g., dichloromethane) in a small inner vial.
-
Place the inner vial inside a larger outer vial containing a volatile anti-solvent (e.g., pentane or hexanes).
-
Seal the outer vial and store at –20 °C for 48–72 hours to allow slow vapor diffusion, yielding diffraction-quality single crystals.
Step 2: Mounting and Data Collection
-
Select a suitable single crystal under a polarized optical microscope.
-
Coat the crystal in a perfluoropolyether cryo-oil to prevent solvent loss and mount it on a MiTeGen micromount.
-
Critical Step: Flash-cool the crystal to 100 K using a nitrogen cold stream. This is mandatory to minimize the severe thermal motion typical of –CF₃ groups.
-
Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX-II) using Mo Kα radiation (λ = 0.71073 Å).
Step 3: Structure Solution and Disorder Modeling
-
Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Handling CF₃ Disorder: If the electron density map shows smeared fluorine positions, model the –CF₃ groups over multiple orientations (e.g., refining occupancy ratios such as 0.6:0.2:0.2)[3].
-
Apply rigid bond restraints (RIGU) and similarity restraints (SIMU) to the anisotropic displacement parameters of the disordered fluorine atoms to ensure a chemically sensible model.
-
If highly disordered co-crystallized solvent is present and cannot be modeled, utilize the SQUEEZE routine in PLATON to remove its contribution to the scattering data[3].
References
- (1Z,2Z)-1,2-Bis{2-[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene}-1,2-bis(4-methoxyphenyl)
- 1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one NIH / Acta Crystallographica
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
- Syntheses, Structures, Bonding and Photoelectron Spectra of 'Push-Pull'-Substituted P-[2,6-Bis(trifluoromethyl)
Sources
Comparative Analytical Strategies for Assessing the Purity of Synthesized (2,6-Bis(trifluoromethyl)phenyl)hydrazine
Executive Summary
(2,6-Bis(trifluoromethyl)phenyl)hydrazine (CAS: 1334128-72-1) is a highly electron-deficient, sterically hindered building block critical for the synthesis of 3-haloalkylpyrazoles—a core scaffold found in modern agrochemicals and pharmaceuticals[1]. Because impurities in the hydrazine starting material can propagate through complex synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API), rigorous purity assessment is mandatory.
This guide objectively compares three orthogonal analytical methodologies—Reversed-Phase HPLC-UV, Quantitative 1H NMR (qNMR), and GC-FID—detailing the mechanistic causality behind each protocol to ensure researchers can select and validate the optimal system for their specific matrix.
Analytical Decision Logic
Selecting the appropriate analytical technique depends on the availability of reference standards, the required sensitivity, and the thermal stability of the analyte.
Caption: Decision matrix for selecting the optimal purity analysis method for arylhydrazines.
Method 1: Reversed-Phase HPLC-UV (The Routine Workhorse)
Mechanistic Rationale
(2,6-Bis(trifluoromethyl)phenyl)hydrazine presents a chromatographic challenge: it possesses a highly hydrophobic bis(trifluoromethyl)phenyl ring coupled with a polar, basic hydrazine moiety. In standard unbuffered aqueous/organic mobile phases, the basic nitrogen interacts strongly with unendcapped, ionized silanols (
To resolve this, the addition of an acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA)—is required. TFA serves a dual purpose: it fully protonates the hydrazine group (ensuring a single ionization state) and suppresses the ionization of residual silanols, yielding sharp, symmetrical peaks[2].
Caption: Mechanistic troubleshooting logic for RP-HPLC analysis of basic arylhydrazines.
Self-Validating Experimental Protocol
-
System Suitability Testing (SST): Prepare a standard solution of the analyte (1.0 mg/mL in Acetonitrile). Inject 6 replicates. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is <1.0% and the USP tailing factor is <1.5.
-
Blank Injection: Inject a blank sample (100% Acetonitrile) to confirm the absence of column carryover or ghost peaks at the analyte's retention time.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Set UV detection to 254 nm.
-
Sample Analysis: Dissolve the synthesized batch to a target concentration of 1.0 mg/mL. Inject 10 µL. Calculate purity by area normalization against a certified reference standard.
Method 2: Quantitative 1H NMR (qNMR) (The Absolute Standard)
Mechanistic Rationale
When a certified reference standard of the specific analyte is unavailable—a common scenario for novel synthesized intermediates—HPLC cannot provide absolute mass fraction purity. Quantitative NMR (qNMR) circumvents this because the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's structure[3]. By using a traceable internal standard (IS) like Maleic acid, absolute purity can be determined without a reference standard of the analyte itself[4].
The critical parameter in qNMR is the relaxation delay (
Self-Validating Experimental Protocol
-
Determination (Validation Step): Run an inversion-recovery experiment on the sample mixture to determine the longest
value among the analyte and IS peaks. Set the delay to (typically 30–60 seconds). -
Sample Preparation: Accurately weigh ~20.0 mg of the synthesized (2,6-Bis(trifluoromethyl)phenyl)hydrazine and ~10.0 mg of a certified Maleic acid internal standard (traceable to SI units)[5] using a microbalance (readability 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
. Ensure complete dissolution via sonication. -
Acquisition: Acquire the 1H NMR spectrum at 298 K using a 90° pulse angle, 64 scans, and the validated
delay. -
Processing & Calculation: Phase and baseline-correct the spectrum manually. Integrate the Maleic acid singlet (~6.2 ppm, 2H) and the distinct aromatic protons of the analyte (~7.8-8.2 ppm, 3H). Calculate absolute purity using the standard qNMR mass-balance equation[3].
Method 3: GC-FID (Volatility & Thermal Stability)
Mechanistic Rationale
Direct gas chromatography of arylhydrazines is notoriously problematic. Hydrazines are thermally labile and prone to decomposition (e.g., oxidation to diazenes or N-N bond cleavage) within the heated GC inlet (typically >250°C), leading to matrix effects and solute degradation[6].
To utilize the high resolving power of GC-FID for volatile impurities, the hydrazine must be stabilized. This is achieved via a rapid, room-temperature derivatization with a ketone (e.g., acetone) to form the corresponding hydrazone. The resulting hydrazone is highly volatile, thermally stable, and perfectly suited for GC analysis.
Self-Validating Experimental Protocol
-
Derivatization Blank (Validation Step): Mix 1 mL of Acetone with 10 µL of glacial acetic acid (catalyst). Inject this blank to ensure no artifact peaks co-elute with the target hydrazone.
-
Sample Derivatization: Dissolve 10 mg of the synthesized hydrazine in 1 mL of Acetone. Add 10 µL of glacial acetic acid. Stir at room temperature for 30 minutes to ensure complete conversion to the hydrazone.
-
Chromatographic Conditions: Use a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C (split ratio 50:1).
-
Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: FID set to 300°C. Quantify purity based on the relative peak area of the hydrazone derivative compared to total eluted organic impurities.
Quantitative Comparison of Methodologies
The following table summarizes the performance metrics of the three methodologies based on standard analytical validation criteria for this class of compounds.
| Analytical Metric | RP-HPLC-UV (TFA Buffered) | qNMR (1H, Internal Std) | GC-FID (Post-Derivatization) |
| Primary Use Case | Routine batch release & stability | Absolute purity determination | Volatile impurity profiling |
| Reference Standard | Required (Analyte specific) | Not Required (Uses generic IS) | Required (Analyte specific) |
| Precision (RSD) | < 1.0% | < 0.5% | ~ 2.0% |
| Sensitivity (LOD) | ~ 0.05% (w/w) | ~ 1.0% (w/w) | ~ 0.1% (w/w) |
| Sample Prep Time | 5 minutes | 15 minutes (requires microbalance) | 35 minutes (includes reaction) |
| Run Time | 15 minutes | 10 - 45 minutes (depends on | 20 minutes |
| Destructive? | Yes | No (Sample can be recovered) | Yes |
Conclusion
For the routine purity assessment of synthesized (2,6-Bis(trifluoromethyl)phenyl)hydrazine, RP-HPLC-UV utilizing a TFA-buffered mobile phase offers the best balance of speed, sensitivity, and precision, provided an analyte-specific reference standard is available. However, during early-stage drug development or when characterizing a novel synthetic route where reference standards do not yet exist, qNMR is the mandatory, self-validating absolute standard. GC-FID should be reserved specifically for profiling volatile impurities, strictly following a hydrazone derivatization protocol to prevent thermal degradation artifacts.
References
- Process for the preparation of 3-haloalkylpyrazoles.
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.[Link]
-
How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. National Institutes of Health (NIH).[Link]
-
Genotoxic Impurities. VDOC.PUB.[Link]
Sources
- 1. US20160244413A1 - Process for the preparation of 3-haloalkylpyrazoles - Google Patents [patents.google.com]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. vdoc.pub [vdoc.pub]
Personal protective equipment for handling (2,6-Bis(trifluoromethyl)phenyl)hydrazine
As a Senior Application Scientist, I understand that working with highly specialized and reactive compounds like (2,6-Bis(trifluoromethyl)phenyl)hydrazine requires more than just a checklist of safety procedures. It demands a deep, mechanistic understanding of the potential hazards to ensure that every step, from preparation to disposal, is executed with the utmost precision and care. This guide is structured to provide not just the "what," but the critical "why" behind each recommendation, empowering you to work safely and effectively.
The presence of the hydrazine moiety immediately signals a need for caution due to its inherent toxicity and reactivity.[1][2] Compounding this are the two trifluoromethyl (CF₃) groups at the ortho positions. These powerful electron-withdrawing groups significantly influence the molecule's reactivity and potential biological activity, necessitating a handling protocol that assumes a high level of toxicity, including dermal absorption, inhalation hazard, and potential carcinogenicity, as seen with many substituted hydrazines.
Hazard Assessment: A Proactive Approach
| Hazard Classification | Description | Rationale & Analogue Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4: Toxic or Harmful | Analogues like 4-(Trifluoromethyl)phenylhydrazine and [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[3] The hydrazine group is known for systemic toxicity. |
| Skin Corrosion/Irritation | Category 2: Causes Skin Irritation | Phenylhydrazine derivatives consistently show skin irritation.[4][5] Prompt washing after contact is crucial. |
| Serious Eye Damage/Irritation | Category 2A: Causes Serious Eye Irritation | Direct contact with eyes is likely to cause significant irritation and potential damage.[4][6] |
| Carcinogenicity & Mutagenicity | Suspected Carcinogen/Mutagen | Hydrazine and many of its derivatives are classified as suspected carcinogens (Category 1B) or mutagens (Category 2). This necessitates minimizing exposure to the lowest possible levels. |
| Reactivity | Air & Light Sensitive, Potential Explosion Risk | Hydrazines can be sensitive to air and light and may form explosive mixtures with air upon heating.[7] They are incompatible with strong oxidizing agents.[8] |
Operational Plan: A Multi-Layered Defense
Your primary goal is to minimize any possibility of exposure. This is achieved through a combination of engineering controls and meticulous personal protective equipment (PPE) protocols.
Engineering Controls: Your First and Best Defense
Never handle (2,6-Bis(trifluoromethyl)phenyl)hydrazine on an open bench. The high potential for toxicity via inhalation requires robust engineering controls.
-
Chemical Fume Hood: All work must be conducted in a certified chemical fume hood.[9][10] This is non-negotiable. The hood's airflow protects you from inhaling dust or vapors. Always work with the sash at the lowest practical height.
-
Glove Box (Recommended): For procedures involving larger quantities or for prolonged handling, using a glove box with an inert atmosphere (e.g., nitrogen or argon) is the preferred method.[2] This provides the highest level of containment and protects the air-sensitive compound from degradation.
Personal Protective Equipment (PPE): The Essential Barrier
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly. Redundancy, such as double-gloving, is a key principle of safe handling.
| PPE Category | Specification | Rationale |
| Respiratory | NIOSH-approved Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filter. | Required as a secondary measure to the fume hood, especially when handling the solid, to prevent inhalation of fine dust particles. For spill cleanup or in case of ventilation failure, a full-face supplied-air respirator is necessary.[2][11] |
| Eye & Face | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against dust and splashes.[10] The face shield offers an additional layer of protection for the entire face.[2] |
| Hand Protection | Double-gloving: Nitrile inner glove, with a thicker, chemical-resistant outer glove (Neoprene or Butyl rubber). | Hydrazines can be absorbed through the skin.[2] Nitrile provides good dexterity and splash protection.[9][10] Neoprene or Butyl rubber offers more robust protection for extended handling.[11] Always consult the glove manufacturer's resistance guide. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | A flame-resistant coat is prudent given the flammability of some hydrazines.[2] Full-body coverage prevents accidental skin contact.[9] |
Experimental Workflow: Safe Handling Protocol
This step-by-step guide for weighing and solubilizing the compound integrates the safety principles discussed above.
Preparation (Pre-Operation)
-
Designate Area: Cordon off the area within the fume hood where the work will be conducted.
-
Verify Engineering Controls: Confirm the fume hood has a valid certification and the airflow is optimal.
-
Assemble Materials: Place all necessary items (spatulas, weigh boats, vials, solvent, waste container) inside the fume hood to minimize reaching in and out.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, goggles, face shield, and respirator.
Execution (Handling the Compound)
-
Inert Atmosphere: If possible, purge the container with an inert gas (argon or nitrogen) before opening.
-
Weighing: Carefully dispense the required amount of the solid compound onto a weigh boat. Avoid creating dust. Use a micro-spatula for better control.
-
Transfer: Gently transfer the weighed solid into the reaction vessel.
-
Solubilization: Slowly add the desired solvent, aiming the stream at the side of the vessel to avoid splashing.
-
Sealing: Tightly cap the vessel. If using a septum, ensure it is properly seated.
Post-Operation
-
Initial Decontamination: Wipe down the spatula and work surface inside the hood with a solvent-soaked cloth, placing the used cloth directly into the designated halogenated solid waste container.
-
Doffing PPE: Remove PPE in a way that prevents cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for handling (2,6-Bis(trifluoromethyl)phenyl)hydrazine.
Caption: Procedural flow from preparation and PPE to handling and disposal.
Disposal Plan: Responsible Lifecycle Management
Proper disposal is as critical as safe handling. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.
-
Waste Segregation: All materials that come into contact with (2,6-Bis(trifluoromethyl)phenyl)hydrazine are considered hazardous waste. You must use separate, clearly labeled waste containers for:
-
Halogenated Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.
-
Halogenated Liquid Waste: Unused solutions and solvent rinses.
-
-
Labeling: Label containers with the full chemical name: "(2,6-Bis(trifluoromethyl)phenyl)hydrazine". Do not use abbreviations.[9]
-
Storage: Keep waste containers sealed and stored in a designated satellite accumulation area within the lab, with secondary containment to prevent spills.[9]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any hydrazine-containing waste down the drain.[7]
By adhering to this comprehensive guide, you are not just following rules; you are cultivating a culture of safety that protects you, your colleagues, and your research.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine.
- University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety.
- Brückner Research Group, University of Connecticut. (n.d.). Standard Operating Procedure for the Safe Use of Hydrazines.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Google Patents. (n.d.). US5929282A - System and method for disposal of hydrazine propellants and other energetic materials.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (2025, November 28). SAFETY DATA SHEET: 2-(Trifluoromethyl)phenylhydrazine Hydrochloride.
- TCI Chemicals. (2025, March 1). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 3-(Trifluoromethyl)phenylhydrazine.
- BLD Pharmatech. (2025, August 25). Material Safety Data Sheet: (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine.
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- The University of Toledo. (n.d.). Procedures for Disposal of Hazardous Waste.
- Santa Cruz Biotechnology, Inc. (2021, July 28). SAFETY DATA SHEET: [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine.
- Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET: Hydrazine hydrate.
- Fisher Scientific. (2009, May 12). SAFETY DATA SHEET: 4-(Trifluoromethyl)phenylhydrazine.
- Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)phenylhydrazine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)phenylhydrazine.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
Sources
- 1. nj.gov [nj.gov]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. arxada.com [arxada.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
